Product packaging for 2-Nitrothiophene-3-carbaldehyde(Cat. No.:CAS No. 41057-04-9)

2-Nitrothiophene-3-carbaldehyde

Cat. No.: B3265802
CAS No.: 41057-04-9
M. Wt: 157.15 g/mol
InChI Key: HPEZITSKOFYWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Nitrothiophene-3-carbaldehyde (CAS 41057-04-9) is a high-purity chemical building block of significant interest in synthetic and medicinal chemistry. Its molecular formula is C₅H₃NO₃S, with a molecular weight of 157.15 g/mol . This compound belongs to the class of substituted thiophenes, which are considered a "privileged scaffold" in drug discovery due to their frequent appearance in biologically active molecules . The structure features an electron-withdrawing nitro group adjacent to an aldehyde function on the thiophene ring. This arrangement makes the aldehyde carbon highly electrophilic, enhancing its reactivity in condensation reactions, such as the formation of Schiff bases, which are crucial for creating ligands with diverse biological activity . Thiophene derivatives, in general, are explored for a wide array of applications, including antimicrobial, anti-inflammatory, and anticancer agents, as well as in the development of materials for organic electronics . The presence of both nitro and aldehyde functional groups provides two distinct handles for further synthetic modification, allowing researchers to develop complex heterocyclic structures for various research applications . This product is intended for research purposes and is strictly not designed for human therapeutic or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3NO3S B3265802 2-Nitrothiophene-3-carbaldehyde CAS No. 41057-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrothiophene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEZITSKOFYWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298777
Record name 2-Nitro-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41057-04-9
Record name 2-Nitro-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41057-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-3-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Nitrothiophene-3-carbaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties of 2-Nitrothiophene-3-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting quantitative data, experimental methodologies, and logical relationships in a clear and accessible format.

Core Chemical Properties

This compound is a heterocyclic compound featuring a thiophene ring substituted with a nitro group at the 2-position and a carbaldehyde (formyl) group at the 3-position.[1] Its chemical structure and key physical properties are summarized below.

PropertyValueSource
Molecular Formula C₅H₃NO₃S[1][2]
Molecular Weight 157.15 g/mol [1][2]
CAS Number 41057-04-9[1]
Appearance Yellow Solid[3]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Insoluble in water.[4] Soluble in acetone.[3][3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

Infrared (IR) Spectroscopy

Vibrational ModeApproximate Wavenumber (cm⁻¹)Source
Aldehyde C=O Stretch~1700[1]
Nitro NO₂ Asymmetric Stretch~1530[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

ProtonApproximate Chemical Shift (δ ppm)Source
Aldehyde (-CHO)9.8 – 10.0[1]
Thiophene Ring Protons7.5 and 8.5[1]

¹³C NMR

CarbonApproximate Chemical Shift (δ ppm)Source
Aldehyde (C=O)~185[1]

Mass Spectrometry

Ionm/zSource
[M]⁺171[1]

Chemical Reactivity and Synthesis

The presence of both a nitro and a carbaldehyde group on the thiophene ring imparts a unique reactivity profile to this compound.

Reactivity

The nitro group is a strong electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] This electronic effect also increases the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack.[1]

Key reactions include:

  • Oxidation of the Aldehyde: The carbaldehyde group can be readily oxidized to a carboxylic acid.[1]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, yielding 2-aminothiophene-3-carbaldehyde, a valuable synthetic intermediate.[1]

  • Synthesis of Fused Ring Systems: It serves as a precursor for the synthesis of thieno[3,2-b]thiophene derivatives.[1]

Reactivity_of_this compound cluster_reactions Key Chemical Transformations This compound This compound Oxidation Oxidation This compound->Oxidation [O] Reduction Reduction This compound->Reduction [H] Nucleophilic_Aromatic_Substitution Nucleophilic_Aromatic_Substitution This compound->Nucleophilic_Aromatic_Substitution Nu⁻ 2-Nitrothiophene-3-carboxylic acid 2-Nitrothiophene-3-carboxylic acid Oxidation->2-Nitrothiophene-3-carboxylic acid 2-Aminothiophene-3-carbaldehyde 2-Aminothiophene-3-carbaldehyde Reduction->2-Aminothiophene-3-carbaldehyde Thieno[3,2-b]thiophene derivatives Thieno[3,2-b]thiophene derivatives Nucleophilic_Aromatic_Substitution->Thieno[3,2-b]thiophene derivatives

Caption: Key chemical transformations of this compound.

Synthesis

The synthesis of this compound can be approached through two primary routes, which are sequential functionalizations of a thiophene starting material.[1]

  • Nitration followed by Formylation: This involves the initial nitration of thiophene to produce 2-nitrothiophene, which is then subjected to a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position.[1] The nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[1]

  • Formylation followed by Nitration: This pathway begins with the formylation of thiophene to yield thiophene-3-carbaldehyde. Subsequent nitration introduces the nitro group at the 2-position.[1]

Synthetic_Routes_to_this compound cluster_route1 Route 1: Nitration then Formylation cluster_route2 Route 2: Formylation then Nitration Thiophene_1 Thiophene 2-Nitrothiophene 2-Nitrothiophene Thiophene_1->2-Nitrothiophene Nitration Product_1 This compound 2-Nitrothiophene->Product_1 Vilsmeier-Haack Formylation Thiophene_2 Thiophene Thiophene-3-carbaldehyde Thiophene-3-carbaldehyde Thiophene_2->Thiophene-3-carbaldehyde Formylation Product_2 This compound Thiophene-3-carbaldehyde->Product_2 Nitration Proposed_Mechanism_of_Action cluster_cellular_processes Cellular Environment This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitroso & Hydroxylamino Intermediates, Superoxide Radicals Nitroreductase->Reactive_Species Cellular_Damage DNA Damage, Protein Modification, Lipid Peroxidation Reactive_Species->Cellular_Damage Cell_Death Cell_Death Cellular_Damage->Cell_Death

References

An In-depth Technical Guide to 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Nitrothiophene-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It details the compound's chemical identity, physicochemical properties, synthetic pathways, and key chemical transformations, offering valuable information for its application in research and drug development.

Compound Identification and Structure

This compound is characterized by a five-membered thiophene ring substituted with a nitro group (NO₂) at the second position and a carbaldehyde (CHO) group at the third position.[1] This specific arrangement of functional groups imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures.[1] The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of both the thiophene ring and the aldehyde function.[1]

  • CAS Number: 41057-04-9[1]

  • Molecular Formula: C₅H₃NO₃S[1]

  • Molecular Weight: 157.15 g/mol [1]

  • InChI Key: HPEZITSKOFYWSJ-UHFFFAOYSA-N[1]

G Chemical Structure of this compound cluster_thiophene N1 N O1 O N1->O1 + O2 O N1->O2 - S1 S C1 C S1->C1 C2 C C1->C2 C5 C C1->C5 CHO C2->N1 NO₂ C3 C C2->C3 C4 C C3->C4 C4->S1 O3 O C5->O3 H1 H

Caption: Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for this compound, essential for its characterization and handling in a laboratory setting.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₅H₃NO₃S
Molecular Weight 157.15 g/mol [1]

| CAS Number | 41057-04-9[1] |

Table 2: Spectroscopic Data

Spectroscopic Technique Key Spectral Markers
FT-IR Aldehyde C=O stretch (~1700 cm⁻¹), Nitro (NO₂) asymmetric stretch (~1530 cm⁻¹)
¹H NMR Aldehyde proton (~9.8–10.0 ppm), Thiophene ring protons (δ 7.5–8.5 ppm)
¹³C NMR Aldehyde carbon (~185 ppm), Nitro-substituted carbons

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 157 |

Experimental Protocols: Synthesis and Reactions

The synthesis and subsequent chemical transformations of this compound are fundamental to its utility as a chemical intermediate.

Two primary routes are established for the synthesis of this compound, relying on the stepwise functionalization of the thiophene core. The choice of pathway depends on the desired selectivity and available starting materials.

Synthesis_Pathways Thiophene Thiophene Nitrothiophene 2-Nitrothiophene Thiophene->Nitrothiophene Nitration Thiophene3Carb Thiophene-3-carbaldehyde Thiophene->Thiophene3Carb Formylation Product This compound Nitrothiophene->Product Vilsmeier-Haack (Formylation) Thiophene3Carb->Product Nitration (HNO₃/H₂SO₄, 0-5°C)

Caption: Primary synthetic pathways for this compound.

Experimental Protocol: Nitration of Thiophene-3-carbaldehyde [1] This common synthetic route involves the direct nitration of a thiophene-3-carbaldehyde derivative.

  • Reagents: Thiophene-3-carbaldehyde, a mixture of nitric acid and sulfuric acid.

  • Procedure: The nitrating mixture (nitric acid and sulfuric acid) is prepared and cooled.

  • Thiophene-3-carbaldehyde is slowly added to the cooled nitrating mixture while maintaining a low temperature, typically between 0–5°C, to control the exothermic reaction and prevent side product formation.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete conversion.

  • The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude product.

  • The solid product is collected by filtration, washed with water to remove residual acid, and purified, typically by recrystallization.

The functional groups of this compound provide versatile handles for further chemical modifications, enabling the synthesis of a diverse range of derivatives.

Chemical_Reactions Start This compound AminoProduct 2-Aminothiophene-3-carbaldehyde Start->AminoProduct Reduction of Nitro Group CarboxylicAcidProduct 2-Nitrothiophene-3-carboxylic acid Start->CarboxylicAcidProduct Oxidation of Aldehyde Group (e.g., Br₂, KMnO₄)

Caption: Key chemical reactions of this compound.

Experimental Protocol: Oxidation to 2-Nitrothiophene-3-carboxylic acid The aldehyde group can be readily oxidized to a carboxylic acid, creating a valuable intermediate for further synthesis.

  • Reagents: this compound, Bromine, Sodium Acetate, Acetic Acid.

  • Procedure: this compound is dissolved in acetic acid.

  • Sodium acetate is added to the solution.

  • Bromine is added portion-wise to the mixture, and the reaction is allowed to proceed, often with gentle heating.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The resulting 2-Nitrothiophene-3-carboxylic acid is collected by filtration and purified.

Experimental Protocol: Reduction to 2-Aminothiophene-3-carbaldehyde The reduction of the nitro group to an amine is a crucial transformation for synthesizing various biologically active compounds.

  • Reagents: this compound, a suitable reducing agent (e.g., tin(II) chloride, iron in acetic acid, or catalytic hydrogenation).

  • Procedure (using SnCl₂): this compound is dissolved in a suitable solvent like ethanol or ethyl acetate.

  • An acidic solution of tin(II) chloride (SnCl₂) is added to the mixture.

  • The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then made basic to precipitate tin salts, and the product is extracted with an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield 2-Aminothiophene-3-carbaldehyde.

Applications in Drug Development and Research

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their frequent appearance in approved drugs and their wide array of biological activities.[1] Nitrothiophene derivatives, in particular, have been investigated for their potential antimicrobial properties.[1] The biological activity is often attributed to the bioreduction of the nitro group within cellular systems, which forms reactive species capable of interacting with vital cellular components.[1] The versatile chemistry of this compound makes it a key starting material for generating libraries of novel thiophene-based compounds for screening against various biological targets, including those relevant to antimicrobial, anti-inflammatory, and anticancer research.[1]

References

An In-Depth Technical Guide to the Synthesis of 2-Nitrothiophene-3-carbaldehyde from Thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-nitrothiophene-3-carbaldehyde, a valuable heterocyclic building block, starting from thiophene. The document details the primary synthetic routes, presents experimental protocols for key reactions, and includes quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its bifunctional nature, possessing both a nitro and a formyl group on the thiophene scaffold, allows for diverse chemical modifications. This guide focuses on the practical synthesis of this target molecule from the readily available starting material, thiophene.

Primary Synthetic Strategies

The synthesis of this compound from thiophene is a multi-step process. Two principal synthetic routes are considered:

  • Route A: Nitration followed by Formylation. This is the more plausible and strategically sound approach. It involves the initial nitration of thiophene to yield 2-nitrothiophene, followed by the introduction of a formyl group at the 3-position.

  • Route B: Formylation followed by Nitration. This alternative route begins with the formylation of thiophene to produce thiophene-3-carbaldehyde, which is then nitrated. However, this route is challenging due to the regioselectivity of the nitration step. The electron-withdrawing nature of the formyl group at the 3-position deactivates the thiophene ring, making the desired nitration at the 2-position difficult to achieve.[1]

This guide will primarily focus on the more promising Route A .

Reaction Pathways and Mechanisms

The overall synthetic transformation from thiophene to this compound via Route A is depicted below.

Synthesis_Pathway Thiophene Thiophene TwoNitrothiophene 2-Nitrothiophene Thiophene->TwoNitrothiophene Nitration (HNO3, Ac2O) Target This compound TwoNitrothiophene->Target Formylation (Vilsmeier-Haack)

Figure 1: Overall synthetic pathway from Thiophene to this compound.

Step 1: Nitration of Thiophene

The first step involves the electrophilic nitration of the thiophene ring. Due to the high reactivity of thiophene towards electrophiles, mild nitrating conditions are necessary to avoid polymerization and control the regioselectivity.[1] The reaction with a mixture of fuming nitric acid and acetic anhydride is a standard and effective method for this transformation, yielding predominantly the 2-nitro isomer.[2][3][4]

Experimental Protocol: Synthesis of 2-Nitrothiophene [5]

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Thiophene84.141.084 g
Fuming Nitric Acid (sp. gr. 1.51)63.011.280 g
Acetic Anhydride102.09-340 mL
Glacial Acetic Acid60.05-600 mL

Procedure:

  • A solution of thiophene (1.0 mol) in acetic anhydride (340 mL) is prepared.

  • A separate solution of fuming nitric acid (1.2 mol) in glacial acetic acid (600 mL) is prepared.

  • Both solutions are divided into two equal parts.

  • Half of the nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

  • Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.

  • The reaction mixture is then cooled again to 10°C, and the remaining nitric acid solution is added.

  • The rest of the thiophene solution is added gradually. The reaction mixture should maintain a light brown color.

  • The mixture is stirred at room temperature for two hours.

  • Crushed ice is added to the flask with vigorous shaking to precipitate the product.

  • The pale yellow crystals of 2-nitrothiophene are collected by filtration, washed with ice water, and dried.

Quantitative Data:

ProductYield (%)Melting Point (°C)
2-Nitrothiophene70-8544-45

Logical Workflow for Nitration of Thiophene

Nitration_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Thiophene_sol Prepare Thiophene in Acetic Anhydride Cooling1 Cool half of Nitric Acid solution to 10°C Thiophene_sol->Cooling1 Nitric_sol Prepare Fuming Nitric Acid in Glacial Acetic Acid Nitric_sol->Cooling1 Addition1 Add half of Thiophene solution dropwise Cooling1->Addition1 Cooling2 Cool reaction mixture to 10°C Addition1->Cooling2 Addition2 Add remaining Nitric Acid solution Cooling2->Addition2 Addition3 Add remaining Thiophene solution Addition2->Addition3 Stirring Stir at room temperature for 2 hours Addition3->Stirring Precipitation Add crushed ice to precipitate product Stirring->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with ice water Filtration->Washing Drying Dry the product Washing->Drying Product 2-Nitrothiophene Drying->Product

Figure 2: Experimental workflow for the nitration of thiophene.

Step 2: Formylation of 2-Nitrothiophene

The second step is the formylation of 2-nitrothiophene to introduce the aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a suitable method for this transformation.[6][7][8] The electron-withdrawing nitro group at the 2-position deactivates the thiophene ring towards electrophilic substitution but directs incoming electrophiles to the 3- and 5-positions.

General Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

ReagentPurpose
2-NitrothiopheneSubstrate
Phosphorus oxychloride (POCl₃)Vilsmeier reagent formation
N,N-Dimethylformamide (DMF)Vilsmeier reagent formation & solvent
1,2-DichloroethaneSolvent (optional)
Sodium acetate solutionWork-up
Diethyl ether or DichloromethaneExtraction solvent

Procedure:

  • The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride to N,N-dimethylformamide at a low temperature (typically 0°C).

  • A solution of 2-nitrothiophene in a suitable solvent (e.g., 1,2-dichloroethane or DMF) is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is stirred at a temperature ranging from ambient to elevated temperatures, depending on the reactivity of the substrate.

  • After the reaction is complete, the mixture is quenched by the addition of an aqueous solution of a base, such as sodium acetate or sodium hydroxide.

  • The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or crystallization.

Quantitative Data:

Quantitative data for the formylation of 2-nitrothiophene is not available in the searched literature. The yield is expected to be moderate due to the deactivating effect of the nitro group.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent TwoNitrothiophene 2-Nitrothiophene Sigma_complex Sigma Complex (Intermediate) TwoNitrothiophene->Sigma_complex + Vilsmeier Reagent Iminium_salt Iminium Salt Sigma_complex->Iminium_salt Deprotonation Target This compound Iminium_salt->Target Aqueous Work-up

References

Spectroscopic and Synthetic Profile of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a concise yet comprehensive overview of the spectroscopic data and synthetic protocols for the versatile heterocyclic building block, 2-Nitrothiophene-3-carbaldehyde. This guide presents key analytical data in a structured format and outlines the experimental procedures for its synthesis and characterization, facilitating its application in medicinal chemistry and materials science.

Spectroscopic Data Summary

The structural elucidation of this compound is confirmed through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The key data points are summarized in the tables below for ease of reference and comparison.

Table 1: NMR Spectroscopic Data
NucleusChemical Shift (δ) ppmDescription
¹H NMR ~9.8–10.0Singlet, Aldehyde proton (-CHO)
~7.5–8.5Multiplet, Thiophene ring protons
¹³C NMR ~185Aldehyde carbonyl carbon

Note: Predicted values based on typical ranges for similar structures. Experimental data from primary literature should be consulted for precise values.

Table 2: IR and Mass Spectrometry Data
TechniqueKey Spectral Markers
FT-IR ~1700 cm⁻¹ (Aldehyde C=O stretch)
~1530 cm⁻¹ (Asymmetric NO₂ stretch)
Mass Spec. m/z 171 (Molecular ion peak [M⁺])

Experimental Protocols

The following sections detail the synthetic and analytical procedures for this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of 3-thiophenecarbaldehyde.

Materials:

  • 3-Thiophenecarbaldehyde

  • Fuming Nitric Acid

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • Petroleum Ether

Procedure:

  • A solution of 3-thiophenecarbaldehyde in acetic anhydride is prepared.

  • A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.

  • The nitric acid solution is added dropwise to the thiophene derivative solution while maintaining a low temperature (typically below 0°C) with an ice-salt bath.

  • After the addition is complete, the reaction mixture is stirred for a specified time at low temperature.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the crude product.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Purification is achieved by recrystallization from a suitable solvent, such as petroleum ether.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Data Acquisition: The mass spectrometer is scanned over a suitable mass-to-charge (m/z) range to detect the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Comparison Comparison with Literature Data Structure_Elucidation->Data_Comparison Final_Confirmation Final Structure Confirmation Data_Comparison->Final_Confirmation

Caption: Workflow of Synthesis and Spectroscopic Characterization.

Solubility Profile of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Nitrothiophene-3-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide integrates information on structurally similar compounds, general principles of solubility for aromatic aldehydes, and standardized experimental protocols for solubility determination.

Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of 157.15 g/mol .[1] The presence of a nitro group, a strong electron-withdrawing group, and a carbaldehyde group on the thiophene ring significantly influences its polarity and, consequently, its solubility in various solvents.[1] The molecule's polarity suggests it would exhibit some solubility in polar organic solvents.

Solubility in Common Solvents

Table 1: Estimated Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Protic WaterVery Low / InsolubleThe hydrophobic thiophene ring and the nitro group likely dominate over the polar aldehyde group, limiting hydrogen bonding with water.
Methanol, EthanolSolubleThe alcohol's ability to engage in hydrogen bonding and dipole-dipole interactions with the aldehyde and nitro groups should facilitate dissolution.
Polar Aprotic AcetoneSolubleThe polarity of acetone should allow for effective solvation of the polar functional groups of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetonitrileModerately SolubleWhile polar, acetonitrile is a weaker solvent for polar compounds compared to DMSO and alcohols.
Non-Polar Hexane, TolueneSparingly Soluble / InsolubleThe overall polarity of the molecule is likely too high for significant interaction with non-polar solvents.

Note: This table is an estimation based on the properties of similar compounds and general chemical principles. Experimental verification is required for precise quantitative data.

Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in a given solvent. This method is a standard and widely accepted technique.[5][6]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of glass vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the solid settle. For finer particles, centrifugation at a specific speed and time can be used to separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental_Workflow_for_Solubility_Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Settle or Centrifuge C->D E Filter supernatant D->E F Dilute filtered sample E->F G Quantify by HPLC or UV-Vis F->G

Figure 1. Experimental workflow for the shake-flask solubility determination method.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound have not been detailed in the available literature, nitroaromatic compounds, including nitrothiophenes, are known to possess a range of biological activities.[7][8] These activities often stem from the bioreduction of the nitro group within cells, which can lead to the formation of reactive intermediates.

Derivatives of nitrothiophene have been investigated for their antimicrobial and anticancer properties.[7][9][10] The proposed mechanism of action for some nitrothiophenes involves interaction with intracellular thiols, such as glutathione, or the formation of Meisenheimer complexes with biological nucleophiles.[7] Such interactions can disrupt cellular redox balance, inhibit enzyme function, and induce oxidative stress, ultimately leading to cell death.

The biological activity of nitro compounds can be linked to several key signaling pathways:

  • Oxidative Stress Pathways: The generation of reactive nitrogen and oxygen species during nitro group reduction can activate stress-response pathways, such as the Nrf2 pathway, and can lead to apoptosis.

  • Enzyme Inhibition: The electrophilic nature of the nitro group and its metabolites can lead to the inhibition of enzymes with nucleophilic residues in their active sites, such as kinases or phosphatases, which are crucial components of many signaling cascades.[8]

  • DNA Damage Response: Some nitroaromatic compounds have been shown to cause DNA damage, which would activate DNA damage response pathways, potentially leading to cell cycle arrest and apoptosis.

Potential_Signaling_Pathways cluster_compound Cellular Uptake cluster_activation Intracellular Activation cluster_effects Cellular Effects cluster_pathways Signaling Pathway Activation Compound This compound Bioreduction Bioreduction of Nitro Group Compound->Bioreduction Intermediates Reactive Intermediates Bioreduction->Intermediates OxidativeStress Oxidative Stress Intermediates->OxidativeStress EnzymeInhibition Enzyme Inhibition Intermediates->EnzymeInhibition DNADamage DNA Damage Intermediates->DNADamage Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 Apoptosis Apoptosis OxidativeStress->Apoptosis KinaseCascades Kinase Cascades EnzymeInhibition->KinaseCascades DDR DNA Damage Response DNADamage->DDR DDR->Apoptosis KinaseCascades->Apoptosis

Figure 2. Potential signaling pathways affected by nitroaromatic compounds.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and professionals in drug development. While specific quantitative data remains to be experimentally determined, the provided qualitative assessment, a detailed experimental protocol, and an overview of potential biological activities offer a solid starting point for further investigation and application of this compound. The generation of precise solubility data is a critical next step for its successful utilization in formulation and biological studies.

References

The Nitro Group: A Linchpin in the Reactivity of 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block, possesses a unique reactivity profile primarily governed by the strong electron-withdrawing nature of the nitro group at the C2 position. This guide delves into the pivotal role of the nitro group in dictating the chemical behavior of the thiophene ring and the adjacent carbaldehyde functionality. We will explore its influence on electrophilic and nucleophilic substitution reactions, detail key transformations into valuable scaffolds for drug discovery, and provide insights into its synthesis and biological significance.

The Dual Influence of the Nitro Group: Deactivation and Activation

The nitro group (NO₂) profoundly alters the electron density of the thiophene ring. Through a combination of strong -I (inductive) and -M (mesomeric) effects, it withdraws electron density, leading to a significant polarization of the molecule. This electronic perturbation has a dichotomous effect on the reactivity of the thiophene nucleus.

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the nitro-substituted thiophene ring renders it less susceptible to attack by electrophiles. Traditional electrophilic aromatic substitution reactions, which are characteristic of the parent thiophene ring, are generally disfavored at the positions activated by the sulfur atom.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron deficiency induced by the nitro group makes the thiophene ring highly susceptible to nucleophilic attack. This activation is particularly pronounced at the carbon atom bearing the nitro group (C2) and other positions where a negative charge can be stabilized by the nitro group through resonance. This reactivity is a cornerstone for the synthesis of a variety of functionalized thiophenes.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, each involving the sequential introduction of the nitro and formyl groups onto the thiophene ring.

Route 1: Nitration followed by Formylation

This approach begins with the nitration of thiophene to yield 2-nitrothiophene. Subsequent formylation at the C3 position is typically accomplished via the Vilsmeier-Haack reaction. The electron-withdrawing nitro group at the C2 position directs the incoming electrophilic Vilsmeier reagent to the adjacent C3 position.[1]

Route 2: Formylation followed by Nitration

Alternatively, thiophene can first be formylated to produce thiophene-3-carbaldehyde. The subsequent nitration is carried out using a mixture of nitric acid and sulfuric acid, typically at low temperatures (0–5°C) to control the regioselectivity and prevent over-nitration.[1]

Synthesis_Routes Thiophene Thiophene 2-Nitrothiophene 2-Nitrothiophene Thiophene->2-Nitrothiophene Nitration Thiophene-3-carbaldehyde Thiophene-3-carbaldehyde Thiophene->Thiophene-3-carbaldehyde Formylation This compound This compound 2-Nitrothiophene->this compound Vilsmeier-Haack Formylation Thiophene-3-carbaldehyde->this compound Nitration

Figure 1: Synthetic pathways to this compound.

Key Reactions and Transformations

The presence of both the nitro and carbaldehyde groups provides a rich platform for a diverse range of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Reactions at the Carbaldehyde Group

The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The electron-withdrawing effect of the nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly reactive in Knoevenagel condensations with active methylene compounds such as malononitrile and ethyl cyanoacetate.[2] These reactions, typically catalyzed by a weak base, proceed readily to yield electron-deficient alkenes, which are valuable precursors for the synthesis of various heterocyclic systems.

Knoevenagel_Condensation This compound 2-Nitrothiophene- 3-carbaldehyde Intermediate Electron-Deficient Alkene This compound->Intermediate Base Catalyst Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Intermediate Heterocyclic_Systems Heterocyclic Systems Intermediate->Heterocyclic_Systems Further Cyclization

Figure 2: Knoevenagel condensation of this compound.
Reactions Involving the Nitro Group

The nitro group can be readily transformed into other functional groups, most notably an amino group, opening up further synthetic possibilities.

Reduction to 2-Aminothiophene-3-carbaldehyde: The reduction of the nitro group to an amine is a fundamental and widely utilized transformation. This can be achieved using various reducing agents, with catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) being a common and effective method.[1] The resulting 2-aminothiophene-3-carbaldehyde is a key intermediate for the synthesis of fused heterocyclic systems.

Cyclization Reactions to Fused Heterocycles

This compound serves as a crucial starting material for the synthesis of various fused heterocyclic compounds, particularly thieno[3,2-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves a multi-step sequence initiated by a Knoevenagel condensation, followed by cyclization and aromatization steps.

Quantitative Data

Reaction/AnalysisCompoundReagents/ConditionsYield/ObservationReference
Synthesis 2-NitrothiopheneThiophene, HNO₃, Ac₂O70-85%[3]
Knoevenagel Condensation Aromatic Aldehydes & MalononitrileMicrowave, Methanol, 60°CHigh yields[2]
¹H NMR 5-Nitrothiophene-2-carbaldehydeCDCl₃δ 9.95 (s, 1H, CHO), 8.63 (s, 1H, Th-H), 8.27 (s, 1H, Th-H)
IR Spectroscopy 2-Nitrothiophene-4-carboxaldehydeKBrν(C=O) ~1700 cm⁻¹, ν(NO₂) ~1530 cm⁻¹[4]

Experimental Protocols

General Procedure for Knoevenagel Condensation:

A mixture of an aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor. The reaction is heated to 60°C with 20 W of power for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is filtered and washed with water (3 x 5 mL). The product is then recrystallized from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.[2]

General Procedure for the Synthesis of 5-Nitrothiophene-2-carbaldehyde:

Fuming nitric acid (40 mL) is mixed with concentrated sulfuric acid (31 mL) and slowly added to a cooled solution of thiophene-2-carbaldehyde (20 g, 17.8 mmol) in concentrated sulfuric acid (4 mL). The reaction is carried out in an ice-salt bath with stirring for 5 minutes after addition. The reaction is then quenched by the addition of ice water and the mixture is extracted with ether. The combined ether extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give a crude product. The product can be purified by column chromatography.

Biological Significance and Role in Signaling Pathways

Nitrothiophenes as a class have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antibacterial, antifungal, and antiproliferative effects. The nitro group is often crucial for this activity, as its bioreduction within cells can lead to the formation of reactive nitrogen species that can damage cellular macromolecules.

While specific studies on the interaction of this compound with signaling pathways are limited, derivatives of thiophenes have been shown to modulate various cellular signaling cascades. For instance, certain thiophene derivatives have been found to act as inhibitors of kinases and microtubule assembly, crucial components of cell proliferation and survival pathways.[5] Other studies have demonstrated that thiophene derivatives can influence the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[6]

The mechanism of action for some 5-nitrothiophenes against Mycobacterium tuberculosis has been elucidated, showing that they are pro-drugs activated by a bacterial F420-dependent nitroreductase to release nitric oxide, a potent antibacterial agent.[7][8] This suggests a potential mechanism by which this compound and its derivatives might exert antimicrobial effects.

Biological_Activity cluster_0 Cellular Environment cluster_1 Potential Cancer Cell Signaling Interactions Nitrothiophene_Derivative Nitrothiophene Derivative Nitroreductase Bacterial Nitroreductase (e.g., Ddn) Nitrothiophene_Derivative->Nitroreductase Activation Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Nitroreductase->Reactive_Nitrogen_Species Generation Cellular_Damage Macromolecular Damage (DNA, Proteins) Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Thiophene_Scaffold Thiophene Scaffold (from derivatives) Kinase_Signaling Kinase Signaling Pathways Thiophene_Scaffold->Kinase_Signaling Inhibition Microtubule_Dynamics Microtubule Dynamics Thiophene_Scaffold->Microtubule_Dynamics Disruption Wnt_Catenin Wnt/β-catenin Pathway Thiophene_Scaffold->Wnt_Catenin Modulation Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Signaling->Cell_Cycle_Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Apoptosis Apoptosis Wnt_Catenin->Apoptosis

Figure 3: Proposed mechanisms of biological activity for nitrothiophene derivatives.

Conclusion

The nitro group in this compound is the master regulator of its chemical reactivity. By rendering the thiophene ring susceptible to nucleophilic attack while deactivating it towards electrophiles, and by enhancing the reactivity of the carbaldehyde group, it paves the way for a multitude of synthetic transformations. This versatility has established this compound as a valuable intermediate in the synthesis of complex heterocyclic structures with significant potential in drug discovery and materials science. Further exploration of its biological mechanisms of action will undoubtedly unlock new avenues for therapeutic intervention.

References

Potential Biological Activity of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives represent a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among these, 2-Nitrothiophene-3-carbaldehyde is a molecule of significant interest due to the presence of both a nitro group and a carbaldehyde moiety on the thiophene ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical reactivity of the thiophene ring and the aldehyde, making it a versatile building block in organic synthesis for the creation of more complex, biologically active molecules.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its close structural analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₅H₃NO₃S
Molecular Weight 157.15 g/mol
CAS Number 41057-04-9

Potential Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited in the current literature, studies on structurally similar nitrothiophene and thiophene carbaldehyde derivatives provide valuable insights into its potential therapeutic applications. The primary areas of investigated activity for these related compounds include antimicrobial and anticancer effects.

Antimicrobial Activity

Nitroaromatic compounds, including nitrothiophenes, are known to exhibit antimicrobial properties.[2] Their mechanism of action is often attributed to the bioreduction of the nitro group within microbial cells, leading to the formation of reactive nitroso and superoxide species that can damage cellular components, including DNA.[2]

A study on the isomer, 5-Nitro-2-thiophene carboxaldehyde , demonstrated its in-vitro antitubercular and antimicrobial activity. The minimum inhibitory concentration (MIC) was determined using the Microplate Alamar Blue Assay for antitubercular activity and agar dilution and diffusion methods for antibacterial and antifungal activities. The compound was effective against Staphylococcus aureus, Enterococcus, E. coli, and Salmonella typhi at a concentration of 7µg/ml.[2] The antitubercular activity was observed at a minimum inhibitory concentration of 50µg/ml.[2]

The following table summarizes the antimicrobial activity of various thiophene derivatives against different microbial strains. It is important to note that these are not direct data for this compound but for related compounds, providing a basis for potential activity.

Compound/DerivativeMicroorganismAssay MethodMIC/IC50 (µg/mL)
5-Nitro-2-thiophene carboxaldehydeMycobacterium tuberculosisMicroplate Alamar Blue Assay50[2]
5-Nitro-2-thiophene carboxaldehydeStaphylococcus aureusAgar dilution/diffusion7[2]
5-Nitro-2-thiophene carboxaldehydeEnterococcusAgar dilution/diffusion7[2]
5-Nitro-2-thiophene carboxaldehydeE. coliAgar dilution/diffusion7[2]
5-Nitro-2-thiophene carboxaldehydeSalmonella typhiAgar dilution/diffusion7[2]
Anticancer Activity

Thiophene derivatives have been extensively investigated for their potential as anticancer agents.[3][4] Chalcones derived from 3-aryl thiophene-2-carbaldehydes, for instance, have shown significant cytotoxic properties against human colon cancer cell lines.[3] The mechanism of action for many anticancer compounds involves the induction of apoptosis and interference with cell cycle progression.

The table below presents IC50 values for various thiophene derivatives against different cancer cell lines. This data, while not specific to this compound, suggests potential avenues for its evaluation as an anticancer agent.

Compound/DerivativeCancer Cell LineAssay MethodIC50 (µg/mL)
3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5a)HCT-15 (Colon)Not Specified21[3]
3-Aryl-thiophene-2-aryl/heteroaryl chalcone (5g)HCT-15 (Colon)Not Specified22.8[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are detailed protocols for common assays used to evaluate the biological activities of thiophene derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial twofold dilutions of the test compound in the broth directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not been elucidated, the activities of related nitroaromatic and thiophene compounds suggest potential mechanisms.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitrothiophenes is believed to be initiated by the enzymatic reduction of the nitro group. This process can be visualized as a multi-step pathway.

Antimicrobial_Mechanism This compound This compound Nitroso_Intermediate Nitroso Intermediate This compound:e->Nitroso_Intermediate:w Reduction Nitroreductase Nitroreductase Nitroreductase->this compound Catalyzes Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Further Reduction Reactive_Oxygen_Species Reactive Oxygen Species (ROS) Hydroxylamine_Intermediate->Reactive_Oxygen_Species Generates Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Oxygen_Species->Cellular_Damage Cell_Death Microbial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed metabolic activation of this compound leading to microbial cell death.

Potential Anticancer Signaling Pathways

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. Natural products and synthetic compounds often target pathways such as the PI3K/Akt/mTOR and MAPK pathways.[9] The following diagram illustrates a generalized view of how a thiophene derivative might interfere with these pathways.

Anticancer_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Ras Ras Growth_Factor_Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Thiophene_Derivative This compound (Hypothetical Target) Thiophene_Derivative->Akt Inhibition Thiophene_Derivative->ERK Inhibition

Caption: Hypothetical inhibition of pro-survival signaling pathways by a thiophene derivative.

Experimental Workflow for Biological Evaluation

A logical workflow is essential for the systematic evaluation of a novel compound's biological activity. The following diagram outlines a typical experimental pipeline for assessing the antimicrobial and anticancer potential of this compound.

Experimental_Workflow Compound This compound Antimicrobial_Screening Primary Antimicrobial Screening (e.g., Disk Diffusion) Compound->Antimicrobial_Screening Anticancer_Screening Primary Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Anticancer_Screening MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination Active? Mechanism_Antimicrobial Antimicrobial Mechanism Studies (e.g., Time-Kill, Membrane Permeability) MIC_Determination->Mechanism_Antimicrobial In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_Antimicrobial->In_Vivo_Studies IC50_Determination IC50 Determination Anticancer_Screening->IC50_Determination Active? Mechanism_Anticancer Anticancer Mechanism Studies (e.g., Apoptosis, Cell Cycle Analysis) IC50_Determination->Mechanism_Anticancer Mechanism_Anticancer->In_Vivo_Studies

Caption: A generalized workflow for the biological evaluation of this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. While direct biological data for this specific compound is currently scarce, the activities of its structural analogs strongly suggest its potential. Further research is warranted to fully elucidate its biological activity profile. Key future directions should include:

  • Systematic Screening: Comprehensive in vitro screening of this compound against a broad panel of bacterial, fungal, and cancer cell lines to determine its spectrum of activity and potency.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which this compound exerts its biological effects, including its interaction with specific cellular targets and modulation of signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of this compound derivatives to identify key structural features that contribute to its biological activity and to optimize its potency and selectivity.

The information presented in this technical guide provides a solid foundation for initiating and guiding future research into the therapeutic potential of this compound.

References

Commercial Availability and Synthetic Pathways of 2-Nitrothiophene-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophene-3-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the reactive aldehyde functionality on the thiophene ring, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of the commercial availability of this compound, details its synthetic routes, and explores its applications in drug discovery, with a focus on its role in the development of novel antibacterial agents.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 41057-04-9, is available from several chemical suppliers. The purity and available quantities vary among suppliers, and pricing is often available upon request. Researchers are advised to contact the suppliers directly for the most current information.

SupplierCAS NumberMolecular Weight ( g/mol )PurityAvailable QuantitiesPricing
Benchchem 41057-04-9157.15Inquiry requiredInquiry requiredInquiry required
LGC Standards 41057-04-9-Inquiry requiredInquiry requiredInquiry required
BIOZOL 41057-04-9157.14Inquiry required500 mgPrice on request[1]
Amadis Chemical 41057-04-9-Inquiry requiredInquiry requiredInquiry required
Generic Supplier (AS537137) 41057-04-9-98%1g$484[2]

Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic disconnections: formylation of a pre-existing 2-nitrothiophene ring or nitration of thiophene-3-carbaldehyde. The choice of route may depend on the availability of starting materials and the desired scale of the reaction.

cluster_synthesis Synthetic Pathways for this compound Thiophene Thiophene TwoNitrothiophene 2-Nitrothiophene Thiophene->TwoNitrothiophene Nitration Thiophene3Carbaldehyde Thiophene-3-carbaldehyde Thiophene->Thiophene3Carbaldehyde Formylation Target This compound TwoNitrothiophene->Target Vilsmeier-Haack Formylation Thiophene3Carbaldehyde->Target Nitration

Synthetic routes to this compound.

Experimental Protocols

1. Synthesis of 2-Nitrothiophene (Precursor for Vilsmeier-Haack Route)

This procedure outlines the nitration of thiophene to produce 2-nitrothiophene, a key intermediate.

Materials:

  • Thiophene

  • Acetic anhydride

  • Fuming nitric acid (sp. gr. 1.51)

  • Glacial acetic acid

  • Ice

  • 2 L three-necked, round-bottomed flask

  • Thermometer

  • Motor stirrer

  • Separatory funnel

  • Büchner funnel

Procedure: [3]

  • Prepare a solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

  • Separately, prepare a solution of 80 g (1.2 moles) of fuming nitric acid in 600 cc of glacial acetic acid. Caution: Mix the acids gradually by adding the nitric acid to the acetic acid with shaking and cooling.

  • Divide both solutions into two equal parts.

  • Add one-half of the nitric acid solution to the reaction flask and cool to 10°C.

  • With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature. A cold water bath can be used for cooling.

  • After the initial addition, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.

  • Continue the dropwise addition of the remaining thiophene solution. A permanent light brown color should be maintained throughout the nitration.

  • Allow the mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of finely crushed ice with rapid shaking to precipitate the mononitrothiophene as pale yellow crystals.

  • Filter the solid product using a Büchner funnel at a low temperature, wash thoroughly with ice water, press, and dry in a desiccator protected from light.

  • The filtrate can be steam distilled to recover additional product.

2. Vilsmeier-Haack Formylation of 2-Nitrothiophene (General Procedure)

This protocol describes the introduction of the aldehyde group onto the 2-nitrothiophene ring. The Vilsmeier-Haack reagent is prepared in situ from phosphorus oxychloride and a substituted formamide, typically N,N-dimethylformamide (DMF).

Materials:

  • 2-Nitrothiophene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice-water bath

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of N,N-dimethylformamide in the anhydrous solvent in an ice-water bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF solution with vigorous stirring. This forms the Vilsmeier reagent, a chloroiminium salt.

  • To this mixture, add a solution of 2-nitrothiophene in the anhydrous solvent dropwise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate, sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in Drug Development: Antibacterial Agents

Nitroaromatic compounds, including nitrothiophenes, are a known class of prodrugs with significant potential in the development of new antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of cytotoxic reactive nitrogen species.

Mechanism of Action of Nitrothiophene-based Antibacterials

Derivatives of nitrothiophene have demonstrated efficacy against a range of bacteria, including multidrug-resistant strains. The proposed mechanism of action involves the activation of the nitrothiophene prodrug by bacterial nitroreductases.

cluster_moa Mechanism of Action of Nitrothiophene Prodrugs Prodrug Nitrothiophene Prodrug Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Enzymatic Reduction ActivatedDrug Reactive Nitrogen Species (e.g., NO) Nitroreductase->ActivatedDrug Activation CellDeath Bacterial Cell Death ActivatedDrug->CellDeath Cellular Damage

Activation of nitrothiophene prodrugs in bacteria.

This activation process generates nitric oxide (NO) and other reactive nitrogen intermediates that can cause widespread damage to bacterial cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. This broad-spectrum intracellular activity makes it more difficult for bacteria to develop resistance compared to drugs with a single, specific target.

Conclusion

This compound is a readily accessible and highly valuable scaffold for the synthesis of novel therapeutic agents. Its straightforward synthesis and the potent, multi-targeted mechanism of action of its derivatives underscore its importance in modern drug discovery and development, particularly in the ongoing search for new antibiotics to combat the threat of antimicrobial resistance. The information provided in this guide serves as a comprehensive resource for researchers looking to explore the potential of this versatile chemical entity.

References

An In-depth Technical Guide to the Synthesis of 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic routes for 2-Nitrothiophene-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathways using logical diagrams.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two sequential functionalization approaches starting from the thiophene core:

  • Nitration followed by Formylation: This pathway involves the initial nitration of thiophene to yield 2-nitrothiophene, which is subsequently formylated at the 3-position. The electron-withdrawing nature of the nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[1]

  • Formylation followed by Nitration: This alternative route begins with the formylation of thiophene to produce thiophene-3-carbaldehyde. Subsequent nitration introduces the nitro group at the 2-position.[1]

A third, more novel approach involves a tandem Henry reaction and nucleophilic substitution on sulfur, offering an alternative route to 2-nitrothiophene derivatives.[2]

Pathway 1: Nitration Followed by Formylation

This two-step synthesis is a common and effective method for the preparation of this compound.

Step 1: Nitration of Thiophene to 2-Nitrothiophene

The nitration of thiophene is a well-established electrophilic aromatic substitution. A reliable method utilizes a mixture of fuming nitric acid and acetic anhydride in glacial acetic acid.[3]

Experimental Protocol: Synthesis of 2-Nitrothiophene [3]

  • Reagents:

    • Thiophene (1 mole, 84 g)

    • Acetic Anhydride (340 cc)

    • Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)

    • Glacial Acetic Acid (600 cc)

    • Crushed Ice

    • Ice Water

    • Sodium Carbonate (for neutralization)

    • Ether (for extraction)

  • Procedure:

    • A solution of thiophene in acetic anhydride is prepared. A separate solution of fuming nitric acid in glacial acetic acid is also prepared, ensuring gradual mixing and cooling.

    • Half of the nitric acid solution is placed in a three-necked, round-bottomed flask equipped with a thermometer, stirrer, and separatory funnel, and cooled to 10°C.

    • Half of the thiophene solution is added dropwise with moderate stirring, maintaining the temperature below room temperature. The temperature can be controlled using a cold water bath.

    • After the initial addition, the reaction mixture is cooled back to 10°C, and the remaining nitric acid solution is added rapidly.

    • The rest of the thiophene solution is then added gradually. The reaction mixture should maintain a light brown color; a pink or dark red color indicates oxidation.

    • The mixture is left at room temperature for two hours.

    • An equal weight of finely crushed ice is added with rapid shaking, causing the product, mononitrothiophene, to crystallize. Further crystallization can be achieved by leaving the mixture in an ice chest.

    • The solid product is filtered at a low temperature, washed thoroughly with ice water, pressed, and dried in a desiccator protected from light.

    • A small amount of product remaining in the filtrate can be recovered by steam distillation. The distillate is neutralized with sodium carbonate and extracted with ether.

Quantitative Data:

ParameterValueReference
Yield 70-85%[3]
Melting Point 44-45°C[3]
Step 2: Vilsmeier-Haack Formylation of 2-Nitrothiophene

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] It utilizes a formylating agent, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[4][7][8] While 2-nitrothiophene is an electron-deficient substrate, the Vilsmeier-Haack reaction can still be employed, often requiring more forcing conditions.

Representative Experimental Protocol: Vilsmeier-Haack Formylation [7]

  • Reagents:

    • 2-Nitrothiophene (1.0 equiv)

    • N,N-Dimethylformamide (DMF) (as solvent and reagent)

    • Phosphorus Oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 equiv)

    • Sodium Acetate (NaOAc) (5.6 equiv)

    • Water

    • Diethyl Ether (Et2O) or other suitable extraction solvent

    • Brine

  • Procedure:

    • The Vilsmeier reagent is prepared by carefully adding POCl3 to ice-cold DMF. Alternatively, the pre-formed (Chloromethylene)dimethyliminium Chloride can be used.

    • A solution of 2-nitrothiophene in DMF is added to the Vilsmeier reagent at 0°C.

    • The reaction mixture is stirred and may require heating (e.g., to 80°C) for several hours to proceed, given the electron-deficient nature of the substrate.

    • After the reaction is complete, the mixture is cooled and quenched by the addition of a cold aqueous solution of sodium acetate.

    • The mixture is stirred to allow for the hydrolysis of the intermediate iminium salt to the aldehyde.

    • The product is extracted with an organic solvent like diethyl ether.

    • The organic layer is washed with brine and dried over an anhydrous drying agent (e.g., Na2SO4).

    • The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as silica gel column chromatography.

Expected Quantitative Data (General):

ParameterValue
Yield Moderate to Good (highly substrate dependent)
Reaction Temperature 0°C to 80°C

Pathway 2: Formylation Followed by Nitration

This pathway reverses the order of functionalization, starting with the introduction of the aldehyde group.

Step 1: Formylation of Thiophene to 3-Thiophenecarboxaldehyde

The synthesis of 3-Thiophenecarboxaldehyde can be achieved through various methods, including the condensation of acrolein with 1,4-dithiane-2,5-diol followed by oxidation.

Step 2: Nitration of 3-Thiophenecarboxaldehyde

The nitration of 3-Thiophenecarboxaldehyde introduces a nitro group at the 2-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[1]

Representative Experimental Protocol: Nitration of 3-Thiophenecarboxaldehyde

  • Reagents:

    • 3-Thiophenecarboxaldehyde

    • Concentrated Sulfuric Acid

    • Concentrated Nitric Acid

    • Ice

  • Procedure:

    • 3-Thiophenecarboxaldehyde is dissolved in concentrated sulfuric acid and the solution is cooled in an ice bath to 0-5°C.

    • A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the thiophene solution, maintaining the low temperature.

    • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period.

    • The reaction is then carefully quenched by pouring it onto crushed ice.

    • The precipitated product, this compound, is collected by filtration.

    • The crude product is washed with cold water until the washings are neutral.

    • The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Expected Quantitative Data (General):

ParameterValue
Yield Good
Reaction Temperature 0-5°C

Alternative Synthetic Route: Tandem Henry Reaction and Nucleophilic Substitution

A novel approach to the synthesis of 2-nitrothiophenes has been developed by Gong and co-workers.[2] This method involves a tetra-n-butylammonium fluoride-promoted or diisopropylethylamine-promoted tandem Henry reaction and nucleophilic substitution of nitromethane with 3-thiocyanatopropenals.[2] The 3-thiocyanatopropenals are prepared from the corresponding 3-chloropropenals.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G cluster_0 Pathway 1: Nitration Followed by Formylation Thiophene Thiophene Nitrothiophene 2-Nitrothiophene Thiophene->Nitrothiophene Nitration (HNO3, Ac2O, AcOH) FinalProduct1 This compound Nitrothiophene->FinalProduct1 Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Synthetic route starting with the nitration of thiophene.

G cluster_1 Pathway 2: Formylation Followed by Nitration Thiophene2 Thiophene ThiopheneCarbaldehyde 3-Thiophenecarboxaldehyde Thiophene2->ThiopheneCarbaldehyde Formylation FinalProduct2 This compound ThiopheneCarbaldehyde->FinalProduct2 Nitration (HNO3, H2SO4)

Caption: Synthetic route starting with the formylation of thiophene.

G cluster_2 Alternative Pathway: Tandem Reaction Chloropropenal 3-Chloropropenal Thiocyanatopropenal 3-Thiocyanatopropenal Chloropropenal->Thiocyanatopropenal Substitution (KSCN) NitrothiopheneDeriv 2-Nitrothiophene Derivative Thiocyanatopropenal->NitrothiopheneDeriv Nitromethane Nitromethane Nitromethane->NitrothiopheneDeriv Tandem Henry Reaction & Nucleophilic Substitution

Caption: Alternative synthesis via a tandem reaction approach.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the primary synthetic pathways.

PathwayStepReagentsTemperature (°C)Reaction TimeYield (%)Reference
1 Nitration Thiophene, Fuming HNO3, Acetic Anhydride, Acetic Acid10 to Room Temp.2 hours70-85[3]
1 Formylation 2-Nitrothiophene, POCl3, DMF0 to 80Several hoursModerate to Good[7]
2 Formylation Thiophene, Formylating Agent---
2 Nitration 3-Thiophenecarboxaldehyde, Conc. HNO3, Conc. H2SO40-5-Good[1]

Note: Quantitative data for the formylation of 2-nitrothiophene and the nitration of 3-thiophenecarboxaldehyde are generalized due to the lack of specific literature protocols for these exact transformations. Yields and reaction times are highly dependent on the specific substrate and reaction conditions.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize reaction conditions for their specific applications.

References

Methodological & Application

Synthetic Routes to 2-Nitrothiophene-3-carbaldehyde Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-nitrothiophene-3-carbaldehyde and its derivatives. This key intermediate is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups, which allows for the construction of a wide array of complex heterocyclic systems.

Introduction

This compound is a valuable synthetic building block characterized by a thiophene ring bearing a nitro group at the 2-position and a carbaldehyde group at the 3-position. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene ring, making the aldehyde group a versatile handle for further chemical modifications.[1] Derivatives of this compound have shown a broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties.[1] The primary synthetic strategies for obtaining this compound involve two main sequential functionalization approaches: the formylation of 2-nitrothiophene and the nitration of thiophene-3-carbaldehyde.[1]

Core Synthetic Pathways

The two principal retrosynthetic pathways for this compound are illustrated below. The choice of route often depends on the availability of starting materials and the desired substitution pattern on the thiophene ring.

cluster_0 Route 1: Formylation of 2-Nitrothiophene cluster_1 Route 2: Nitration of Thiophene-3-carbaldehyde target This compound start1 2-Nitrothiophene start1->target Formylation reagent1 Vilsmeier-Haack Reagent (DMF, POCl3) reagent1->target start2 Thiophene-3-carbaldehyde start2->target Nitration reagent2 Nitrating Agent (HNO3, H2SO4) reagent2->target

Fig. 1: Retrosynthetic analysis of this compound.

Route 1: Vilsmeier-Haack Formylation of 2-Nitrothiophene

This route introduces the aldehyde group onto a pre-existing 2-nitrothiophene ring. The nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[1] The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow

G start Start: 2-Nitrothiophene reaction Vilsmeier-Haack Reaction: Add 2-Nitrothiophene to reagent Stir at room temperature start->reaction reagent_prep Prepare Vilsmeier Reagent: DMF + POCl3 reagent_prep->reaction workup Work-up: Aqueous NaOAc solution Extraction with Et2O reaction->workup purification Purification: Silica gel column chromatography workup->purification product Product: This compound purification->product G start Start: Thiophene-3-carbaldehyde reaction Nitration Reaction: Add nitrating mixture to substrate Maintain low temperature (0-5 °C) start->reaction reagent_prep Prepare Nitrating Mixture: HNO3 + H2SO4 reagent_prep->reaction workup Work-up: Pour onto ice Extraction reaction->workup purification Purification: Recrystallization or chromatography workup->purification product Product: This compound (and isomers) purification->product

References

Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically Active Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound.[1] This reaction has garnered significant interest in medicinal chemistry due to its efficiency in generating diverse molecular scaffolds, many of which exhibit promising biological activities, including anticancer properties.[2] Thiophene derivatives, in particular, are recognized as "privileged scaffolds" in drug discovery, appearing in a wide array of approved pharmaceuticals.[3][4]

The strategic placement of a nitro group, a potent electron-withdrawing group, on the thiophene ring at the 2-position, and an aldehyde at the 3-position, as in 2-nitrothiophene-3-carbaldehyde, renders the aldehyde group highly susceptible to nucleophilic attack. This enhanced reactivity makes it an excellent substrate for Knoevenagel condensation, providing a gateway to a variety of substituted thiophene derivatives with potential applications in drug development.[5] These products can serve as intermediates for the synthesis of more complex heterocyclic systems.[5]

These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, a summary of reaction conditions, and an overview of the potential applications of the resulting products in cancer research.

Data Presentation

The following table summarizes typical reaction conditions for the Knoevenagel condensation of aromatic aldehydes with various active methylene compounds. While specific data for this compound is limited in the public domain, these conditions provide a strong starting point for reaction optimization.

Active Methylene CompoundCatalystSolventReaction ConditionsTypical YieldReference(s)
MalononitrileAmmonium AcetateEthanolReflux, 1-2 hHigh[1]
MalononitrilePiperidineEthanolStir at room temperature, 2-4 h>90%[6]
MalononitrileBasic AluminaSolvent-freeMicrowave (300-450W), 2-5 minHigh[7]
Ethyl CyanoacetatePiperidineEthanolReflux, 4-6 h85-95%[8]
Ethyl CyanoacetateDiisopropylethylammonium acetate (DIPEAc)TolueneReflux, 2-3 hHigh[8]
Diethyl MalonatePiperidine/Acetic AcidTolueneReflux with Dean-Stark trap, 8-12 h70-85%[2]
Barbituric AcidWaterWaterReflux, 2-4 hHigh[7]
Barbituric AcidBasic AluminaSolvent-freeMicrowave (300-450W), 3-5 min90-96%[7]

Experimental Protocols

General Considerations: All reactions should be performed in a well-ventilated fume hood. Reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Knoevenagel Condensation with Malononitrile using a Conventional Heating

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of malononitrile to the solution and stir until it is completely dissolved.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-(2-nitrothiophen-3-yl)methylene)malononitrile.

Protocol 2: Microwave-Assisted Knoevenagel Condensation with Ethyl Cyanoacetate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Basic alumina

  • Microwave reactor tube

  • Microwave synthesizer

Procedure:

  • To a microwave reactor tube, add 1.0 equivalent of this compound and 1.2 equivalents of ethyl cyanoacetate.

  • Add an equal weight of basic alumina to the reactants.

  • Thoroughly mix the solids using a spatula.

  • Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 300W) for 3-5 minutes.

  • Monitor the reaction progress by TLC after completion of the irradiation.

  • After cooling, add ethanol to the reaction mixture and filter to remove the basic alumina.

  • Wash the alumina with additional ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain ethyl 2-cyano-3-(2-nitrothiophen-3-yl)acrylate.

Protocol 3: Knoevenagel Condensation with Barbituric Acid in Water

Materials:

  • This compound

  • Barbituric acid

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend 1.0 equivalent of this compound and 1.0 equivalent of barbituric acid in deionized water.

  • Stir the suspension and heat to reflux. No catalyst is typically required for this reaction in water.

  • Maintain the reflux for 2-4 hours. The formation of a colored precipitate indicates product formation.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven to obtain 5-((2-nitrothiophen-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Visualizations

Knoevenagel_Condensation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Nucleophilic Attack Active_Methylene_Compound Active Methylene Compound (Z-CH2-Z') Enolate Enolate Intermediate Active_Methylene_Compound->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate->Aldol_Adduct Knoevenagel_Product Knoevenagel Condensation Product Aldol_Adduct->Knoevenagel_Product Dehydration Water Water (H2O) Aldol_Adduct->Water

Caption: Knoevenagel condensation mechanism.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine this compound, Active Methylene Compound, and Solvent Catalyst Add Catalyst Reactants->Catalyst Heating Heat to Reflux or Microwave Irradiation Catalyst->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter the Precipitate Cooling->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow.

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_pathway Simplified Cancer Signaling Pathway cluster_cellular_response Cellular Response Knoevenagel_Product Knoevenagel Product (Thiophene Derivative) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Knoevenagel_Product->Kinase_Cascade Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Survival Cell Survival Transcription_Factor->Survival

Caption: Potential inhibition of a cancer signaling pathway.

Applications in Drug Development

The products derived from the Knoevenagel condensation of this compound are of significant interest to drug development professionals, particularly in the field of oncology. Thiophene-containing compounds have demonstrated a wide range of biological activities, including acting as inhibitors of various kinases, which are crucial components of cell signaling pathways that are often dysregulated in cancer.[9]

The α,β-unsaturated system generated in the Knoevenagel product is a Michael acceptor and can react with nucleophilic residues in biological targets, such as the cysteine residues in the active sites of certain enzymes. This covalent modification can lead to irreversible inhibition and potent biological activity.

Furthermore, the synthesized thiophene derivatives can serve as versatile intermediates for the construction of more complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess anticancer properties.[10] The nitro group can also be reduced to an amino group, providing a handle for further functionalization and the generation of diverse chemical libraries for high-throughput screening.[5] The exploration of these derivatives could lead to the discovery of novel drug candidates with improved efficacy and selectivity against various cancer cell lines.[3][4]

References

Application of 2-Nitrothiophene-3-carbaldehyde in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-HT-001

Introduction

2-Nitrothiophene-3-carbaldehyde is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a variety of fused heterocyclic compounds. The presence of the nitro group at the 2-position and the carbaldehyde group at the 3-position of the thiophene ring allows for a range of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document outlines detailed protocols for the synthesis of three important classes of fused heterocycles—thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-b]thiophenes—starting from this compound.

Key Intermediate: 2-Aminothiophene-3-carbaldehyde

A crucial step in the utilization of this compound for the synthesis of many fused heterocycles is the reduction of the nitro group to an amino group, yielding 2-aminothiophene-3-carbaldehyde. This transformation opens up pathways for subsequent cyclization reactions.[1]

Experimental Protocol: Reduction of this compound

A common and effective method for this reduction involves the use of iron powder in an acidic medium.[1]

Materials:

  • This compound

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (typically 3-5 equivalents).

  • Heat the mixture to reflux and then add glacial acetic acid dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-aminothiophene-3-carbaldehyde.

Expected Yield: 70-85%

Spectroscopic Data for 2-Aminothiophene-3-carbaldehyde: (Note: Specific shifts may vary depending on the solvent used)

  • ¹H NMR: Signals corresponding to the aldehyde proton (CHO), the amino protons (NH₂), and the thiophene ring protons.

  • IR (cm⁻¹): Peaks corresponding to N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1650-1680 cm⁻¹), and C=C stretching of the aromatic ring.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2] A common method for their synthesis from 2-aminothiophene-3-carbaldehyde is the Friedländer annulation. This reaction involves the condensation of an o-amino-aldehyde with a compound containing an α-methylene group adjacent to a carbonyl group.

Experimental Protocol: Friedländer Synthesis of Thieno[2,3-b]pyridines

Materials:

  • 2-Aminothiophene-3-carbaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile, acetylacetone)

  • Base catalyst (e.g., piperidine, sodium ethoxide)

  • Ethanol

Procedure:

  • Dissolve 2-aminothiophene-3-carbaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of a base (e.g., a few drops of piperidine).

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Quantitative Data:

Starting Material (Active Methylene Compound)ProductTypical Yield (%)
Ethyl acetoacetateEthyl 4-methylthieno[2,3-b]pyridine-5-carboxylate65-80
Malononitrile5-Aminothieno[2,3-b]pyridine-4-carbonitrile70-90
Acetylacetone5-Acetyl-4-methylthieno[2,3-b]pyridine60-75

Biological Activity Data (Representative Examples):

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-b]pyridine derivativeHepG-2 (Hepatocellular carcinoma)3.12[2]
Thieno[2,3-b]pyridine derivativeMCF-7 (Breast cancer)20.55[2]

Note: The specific starting materials for these reported IC₅₀ values may differ from this compound, but they represent the biological potential of the thieno[2,3-b]pyridine scaffold.

Diagram: Friedländer Synthesis Workflow

Friedlander_Synthesis Start 2-Nitrothiophene- 3-carbaldehyde Intermediate 2-Aminothiophene- 3-carbaldehyde Start->Intermediate Reduction (Fe/AcOH) Product Thieno[2,3-b]pyridine Derivative Intermediate->Product Friedländer Annulation Reagent Active Methylene Compound (e.g., Ethyl Acetoacetate) Reagent->Product

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Synthesis of Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines are another class of fused heterocycles with significant biological activities, including antibacterial, antifungal, and anticancer properties.[3][4] A common synthetic route involves the cyclization of 2-aminothiophene derivatives. Starting from 2-aminothiophene-3-carbaldehyde, a multi-step synthesis can be employed.

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidines

This is a two-step process from 2-aminothiophene-3-carbaldehyde:

  • Oxidation to the corresponding carboxylic acid: The aldehyde is first oxidized to 2-aminothiophene-3-carboxylic acid.

  • Cyclization with urea: The resulting amino acid is then cyclized with urea to form the thieno[2,3-d]pyrimidinedione.

Step 1: Oxidation to 2-Aminothiophene-3-carboxylic acid

Materials:

  • 2-Aminothiophene-3-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Aqueous sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-aminothiophene-3-carbaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate in water.

  • Stir the mixture vigorously. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, continue stirring for a few hours at room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and carefully acidify with hydrochloric acid until a precipitate forms.

  • Collect the precipitated 2-aminothiophene-3-carboxylic acid by filtration, wash with cold water, and dry.

Step 2: Cyclization to Thieno[2,3-d]pyrimidinedione

Materials:

  • 2-Aminothiophene-3-carboxylic acid

  • Urea

Procedure:

  • Thoroughly mix 2-aminothiophene-3-carboxylic acid (1 equivalent) and urea (5-10 equivalents) in a flask.

  • Heat the mixture in an oil bath at 180-200 °C for 2-3 hours.

  • The reaction mixture will melt and then solidify.

  • Cool the reaction to room temperature.

  • Treat the solid with a hot aqueous solution of sodium hydroxide to dissolve the product.

  • Filter the hot solution to remove any insoluble impurities.

  • Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the thieno[2,3-d]pyrimidinedione.

  • Collect the product by filtration, wash with water, and dry.

Quantitative Data:

ProductTypical Yield (%)
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione60-75

Biological Activity Data (Representative Examples):

Compound ClassBacterial StrainMIC (mg/L)Reference
Thieno[2,3-d]pyrimidinedione derivativeMethicillin-resistant Staphylococcus aureus (MRSA)2-16[3]
Thieno[2,3-d]pyrimidinedione derivativeVancomycin-resistant Enterococci (VRE)2-16[3]

Note: The specific starting materials for these reported MIC values may differ from this compound, but they represent the biological potential of the thieno[2,3-d]pyrimidine scaffold.

Diagram: Thieno[2,3-d]pyrimidine Synthesis Pathway

Thienopyrimidine_Synthesis Start 2-Nitrothiophene- 3-carbaldehyde Intermediate1 2-Aminothiophene- 3-carbaldehyde Start->Intermediate1 Reduction (Fe/AcOH) Intermediate2 2-Aminothiophene- 3-carboxylic acid Intermediate1->Intermediate2 Oxidation (KMnO4) Product Thieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione Intermediate2->Product Cyclization (Heat) Reagent Urea Reagent->Product

Caption: Pathway for thieno[2,3-d]pyrimidine synthesis.

Synthesis of Pyrazolo[3,4-b]thiophenes

The synthesis of pyrazolo[3,4-b]thiophenes from this compound can be envisioned through the reaction of the aldehyde with hydrazine derivatives, followed by cyclization. This pathway leverages the reactivity of the carbonyl group.

Experimental Protocol: Synthesis of Pyrazolo[3,4-b]thiophenes

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for several hours, monitoring by TLC. The reaction initially forms a hydrazone intermediate.

  • The cyclization to the pyrazolo[3,4-b]thiophene may occur in situ, potentially with the nitro group being involved in the cyclization or being retained in the final product. The exact reaction pathway can depend on the specific hydrazine derivative and reaction conditions.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-b]thiophene derivative.

Diagram: Pyrazolo[3,4-b]thiophene Synthesis Logic

Pyrazolothiophene_Synthesis Start 2-Nitrothiophene- 3-carbaldehyde Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Hydrazine Derivative Reagent->Intermediate Product Pyrazolo[3,4-b]thiophene Derivative Intermediate->Product Intramolecular Cyclization

Caption: Logical steps for pyrazolo[3,4-b]thiophene synthesis.

This compound serves as a valuable and versatile starting material for the synthesis of a range of biologically relevant fused heterocyclic compounds. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of thieno[2,3-b]pyridines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-b]thiophenes. Further optimization of reaction conditions and exploration of a wider range of reactants can lead to the discovery of novel derivatives with enhanced biological activities.

References

2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Nitrothiophene-3-carbaldehyde is emerging as a pivotal building block in medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutic agents. Its unique chemical architecture, featuring a reactive aldehyde group and a nitro-functionalized thiophene ring, provides chemists with a powerful tool to construct a diverse array of heterocyclic compounds with significant potential in drug discovery, particularly in the fields of oncology and infectious diseases.

The strategic positioning of the nitro and aldehyde groups on the thiophene ring allows for a range of chemical transformations, leading to the creation of complex molecular frameworks. Researchers are leveraging this reactivity to develop new classes of compounds with tailored biological activities. Key applications include the synthesis of thieno[3,2-c]pyridines and thieno[2,3-b]pyrazines, heterocyclic systems known to possess potent anticancer and antimicrobial properties.

This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, including detailed experimental protocols for the synthesis of bioactive derivatives and a summary of their biological activities.

Key Applications and Derivatives:

The aldehyde functionality of this compound serves as a convenient handle for the construction of various derivatives, including Schiff bases and chalcones. However, its true potential is unlocked through a two-step synthetic sequence involving the reduction of the nitro group to an amine, followed by cyclization reactions to form fused heterocyclic systems.

Thieno[3,2-c]pyridines as Anticancer Agents:

One of the most promising applications of this compound is in the synthesis of thieno[3,2-c]pyridine derivatives, which have demonstrated significant potential as anticancer agents. The synthetic pathway commences with the reduction of the nitro group to form 2-aminothiophene-3-carbaldehyde. This intermediate can then undergo a cyclization reaction to build the pyridine ring fused to the thiophene core.

A variety of substituents can be introduced during the synthesis, allowing for the fine-tuning of the molecule's biological activity. Several thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)[1]
6a HSC314.5
RKO24.4
6i HSC310.8
T47D11.7
RKO12.4
MCF716.4

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. HSC3: Human oral squamous carcinoma cell line. RKO: Human colon carcinoma cell line. T47D: Human breast cancer cell line. MCF7: Human breast cancer cell line.

Thieno[2,3-b]pyridines as Antimicrobial and Anticancer Agents:

Another important class of compounds derived from this compound are thieno[2,3-b]pyridines. These molecules have shown a broad spectrum of biological activity, including both antimicrobial and anticancer effects. The synthesis follows a similar strategy of nitro group reduction followed by cyclization.

The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. Furthermore, their cytotoxic effects on cancer cell lines have been investigated.

Table 2: Antimicrobial and Anticancer Activity of Thieno[2,3-b]pyridine Derivatives

Compound IDBiological ActivityTarget Organism/Cell LineMIC (µg/mL)[2][3]IC50 (µM)[2][3]
3c AntibacterialVarious bacterial strains4-16-
4b AnticancerHepG-2-3.12
MCF-7-20.55

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. IC50: The half maximal inhibitory concentration. HepG-2: Human liver cancer cell line. MCF-7: Human breast cancer cell line.

Experimental Protocols:

The following protocols provide a general framework for the synthesis of bioactive thienopyridine derivatives from this compound.

Protocol 1: Reduction of this compound to 2-Aminothiophene-3-carbaldehyde

This crucial first step provides the key intermediate for subsequent cyclization reactions.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of this compound, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure to remove ethanol.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-aminothiophene-3-carbaldehyde.

G This compound This compound 2-Aminothiophene-3-carbaldehyde 2-Aminothiophene-3-carbaldehyde This compound->2-Aminothiophene-3-carbaldehyde Fe, NH4Cl EtOH/H2O, Reflux

Reduction of the nitro group.
Protocol 2: Synthesis of Thieno[2,3-b]pyridine Derivatives

This protocol outlines a general method for the cyclization of 2-aminothiophene-3-carbaldehyde to form the thieno[2,3-b]pyridine core.

Materials:

  • 2-Aminothiophene-3-carbaldehyde (from Protocol 1)

  • An appropriate active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • A suitable base (e.g., piperidine, triethylamine)

  • Ethanol or another suitable solvent

Procedure:

  • A solution of 2-aminothiophene-3-carbaldehyde and the active methylene compound in ethanol is treated with a catalytic amount of the base.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

G cluster_0 Starting Materials 2-Aminothiophene-3-carbaldehyde 2-Aminothiophene-3-carbaldehyde Reaction Reaction 2-Aminothiophene-3-carbaldehyde->Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Thieno[2,3-b]pyridine Derivative Thieno[2,3-b]pyridine Derivative Reaction->Thieno[2,3-b]pyridine Derivative Base, Reflux G Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Add MTT Treat with Compounds->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Measure Absorbance Measure Absorbance Add DMSO->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

Application Notes and Protocols for the Nitration of 3-Thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the electrophilic nitration of 3-thiophenecarboxaldehyde. These application notes include a discussion of the reaction's principles, a step-by-step experimental procedure, and expected outcomes. The protocol is based on established methods for the nitration of similar thiophene derivatives.

Application Notes

The nitration of 3-thiophenecarboxaldehyde is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that is generally more reactive than benzene towards electrophilic substitution. However, the substituent on the ring significantly influences the reaction's regioselectivity and rate.

The aldehyde group (-CHO) at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. In electrophilic aromatic substitution, the directing effect of the substituent is crucial. For a 3-substituted thiophene with an electron-withdrawing group, the substitution is expected to occur primarily at the 5-position (the vacant α-position), as the intermediate carbocation (Wheland intermediate) is most stabilized at this position. A minor product resulting from substitution at the 2-position may also be formed. The 4-position is generally disfavored.

The most common nitrating agent for aromatic compounds is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ. Due to the reactivity of the thiophene ring, the reaction must be conducted at low temperatures to prevent over-nitration and oxidative degradation of the starting material.[1]

Expected Products and Data

The nitration of 3-thiophenecarboxaldehyde is expected to yield a mixture of isomers. The primary products, along with the starting material, are detailed below. Please note that the yields and isomer ratios are representative and must be determined empirically.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Physical Properties
3-Thiophenecarboxaldehyde (Reactant)C₅H₄OS112.15Liquid, bp: 194-196 °C
5-Nitro-3-thiophenecarboxaldehyde (Major Product)C₅H₃NO₃S157.15Data not available
2-Nitro-3-thiophenecarboxaldehyde (Minor Product)C₅H₃NO₃S157.15[2]Data not available[2]

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the nitration of 2-thiophenecarboxaldehyde and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]

Materials and Equipment:

  • 3-Thiophenecarboxaldehyde (98%)

  • Fuming nitric acid (≥90%)

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice-salt bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Dichloromethane and hexanes (for chromatography)

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid (e.g., 4.0 mL) to chilled concentrated sulfuric acid (e.g., 3.1 mL). Allow the mixture to cool to 0 °C.

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 3-thiophenecarboxaldehyde (e.g., 2.0 g, 17.8 mmol) in a minimal amount of concentrated sulfuric acid (e.g., 4 mL).

  • Cooling: Cool the solution of the aldehyde in the flask to between -10 °C and -5 °C using an ice-salt bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred aldehyde solution. Maintain the internal temperature of the reaction mixture below 0 °C throughout the addition.

  • Reaction Time: After the addition is complete, continue stirring the reaction mixture in the ice-salt bath for an additional 10-15 minutes.[3]

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and water (e.g., 100 g of ice in 100 mL of water) to quench the reaction.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).[3] The bicarbonate wash is crucial to neutralize any remaining acids.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: The crude product contains a mixture of isomers. Separate the 5-nitro and 2-nitro isomers using column chromatography on silica gel, eluting with a gradient of dichloromethane in hexanes (e.g., starting from 30% dichloromethane).[3]

  • Characterization: Collect the fractions and analyze them using techniques such as TLC, ¹H NMR, and ¹³C NMR to confirm the identity and purity of the isolated isomers.

Visualizations

Below are diagrams illustrating the logical relationships and workflows of the protocol.

reaction_pathway Reaction Scheme for Nitration of 3-Thiophenecarboxaldehyde cluster_products Products reactant 3-Thiophenecarboxaldehyde reagents HNO₃ / H₂SO₄ major_product 5-Nitro-3-thiophenecarboxaldehyde (Major) reagents->major_product minor_product 2-Nitro-3-thiophenecarboxaldehyde (Minor) reagents->minor_product

Caption: Reaction pathway for the nitration of 3-thiophenecarboxaldehyde.

experimental_workflow Experimental Workflow cluster_prep Reaction cluster_workup Workup & Purification arrow -> prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) setup_reaction Dissolve Substrate in H₂SO₄ & Cool to -5°C addition Add Nitrating Mixture Dropwise (<0°C) setup_reaction->addition stir Stir for 10-15 min addition->stir quench Quench on Ice-Water stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Column Chromatography dry->purify

References

Application Notes and Protocols: 2-Nitrothiophene-3-carbaldehyde in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrothiophene-3-carbaldehyde is a versatile heterocyclic building block pivotal in the synthesis of a class of potent kinase inhibitors based on the thieno[2,3-d]pyrimidine scaffold. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The thieno[2,3-d]pyrimidine core, being a structural analog of purine, serves as a privileged scaffold for designing inhibitors that target the ATP-binding site of various protein kinases.[3] This document provides detailed application notes on the utility of this compound in synthesizing these inhibitors and protocols for their preparation and evaluation.

Synthetic Strategy Overview

The primary utility of this compound in this context is its role as a precursor to 2-aminothiophene-3-carboxylic acid derivatives, which are the key intermediates for constructing the thieno[2,3-d]pyrimidine ring system. The general synthetic approach involves a multi-step process:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to yield 2-aminothiophene-3-carbaldehyde. This is a critical step, often achieved using various reducing agents.[4]

  • Oxidation and Cyclization: The aldehyde is then oxidized to a carboxylic acid, and subsequent cyclization with reagents like formamide or urea derivatives leads to the formation of the thieno[2,3-d]pyrimidin-4(3H)-one core.

  • Functionalization: The thienopyrimidine core is then further functionalized, typically by chlorination of the 4-oxo group, followed by nucleophilic substitution to introduce various side chains that modulate the kinase inhibitory activity and selectivity.

This synthetic versatility allows for the generation of a diverse library of thieno[2,3-d]pyrimidine derivatives targeting a range of kinases.

Application in the Synthesis of Specific Kinase Inhibitors

Thieno[2,3-d]pyrimidine derivatives synthesized from this compound precursors have shown inhibitory activity against several important cancer-related kinases.

Target Kinases and Therapeutic Rationale:
  • PI3Kα (Phosphoinositide 3-kinase alpha): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently mutated in cancer, promoting cell growth, proliferation, and survival.

  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that is constitutively activated in many cancers and promotes tumor cell survival and proliferation.

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5]

  • FLT3 (Fms-like tyrosine kinase 3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation.[2][6]

Quantitative Data Summary

The following table summarizes the in vitro biological activities of representative thieno[2,3-d]pyrimidine-based kinase inhibitors.

Compound IDTarget KinaseIC50 (µM)Target Cell LineCytotoxicity IC50 (µM)Reference
Compound 9a PI3Kα9.47 ± 0.63HepG-212.32 ± 0.96[7]
A54911.30 ± 1.19[7]
PC-314.69 ± 1.32[7]
MCF-79.80 ± 0.93[7]
Compound 17f VEGFR-20.23 ± 0.03HCT-1162.80 ± 0.16[5]
HepG24.10 ± 0.45[5]
Compound 6Aa STAT30.32Hep3B-[8]
Compound 6Ab STAT30.41Hep3B-[8]
Compound 5 FLT3-HepG-2-[6]

Note: The specific structures for each compound ID can be found in the cited literature. The synthesis of these compounds follows the general pathways outlined herein, starting from precursors derived from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene-3-carbaldehyde

This protocol describes the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain crude 2-aminothiophene-3-carbaldehyde, which can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Core

This protocol outlines the cyclization of the amino-thiophene intermediate to form the core heterocyclic structure.

Materials:

  • 2-Amino-3-ethoxycarbonylthiophene (or similar ester)

  • Formamide

  • Sodium methoxide

Procedure:

  • A mixture of the 2-amino-3-ethoxycarbonylthiophene derivative (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at reflux (around 180-190 °C) for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then ethanol to afford the desired thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 3: Functionalization of the Thieno[2,3-d]pyrimidine Core

This protocol describes the chlorination and subsequent nucleophilic substitution to introduce diversity.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • An appropriate amine nucleophile (e.g., morpholine, aniline derivatives)

  • Anhydrous dioxane or another suitable aprotic solvent

  • Triethylamine (TEA)

Procedure (Part A: Chlorination):

  • A mixture of the thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent), phosphorus oxychloride (5-10 equivalents), and a catalytic amount of N,N-dimethylaniline is heated at reflux for 3-5 hours.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and stirred. The resulting precipitate is filtered, washed with water, and dried to give the 4-chlorothieno[2,3-d]pyrimidine intermediate.

Procedure (Part B: Nucleophilic Substitution):

  • To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1 equivalent) in anhydrous dioxane, add the desired amine nucleophile (1.1 equivalents) and triethylamine (1.2 equivalents).

  • The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the nucleophile, for 2-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Final Products A This compound B 2-Aminothiophene-3-carbaldehyde A->B Reduction (e.g., SnCl2/HCl) C 2-Aminothiophene-3-carboxylate B->C Oxidation/Esterification D Thieno[2,3-d]pyrimidin-4(3H)-one C->D Cyclization (e.g., Formamide) E 4-Chlorothieno[2,3-d]pyrimidine D->E Chlorination (e.g., POCl3) F Substituted Thieno[2,3-d]pyrimidine (Kinase Inhibitors) E->F Nucleophilic Substitution (e.g., R-NH2)

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor (e.g., Compound 9a) Inhibitor->PI3K

Caption: PI3K/Akt signaling pathway inhibition.

G cluster_logic Development Logic Start 2-Nitrothiophene- 3-carbaldehyde Scaffold Thieno[2,3-d]pyrimidine Scaffold Start->Scaffold Synthesis Library Diverse Chemical Library Scaffold->Library Functionalization Screening Kinase Screening Library->Screening Hit Hit Compound (e.g., Compound 17f) Screening->Hit Lead Lead Optimization (SAR) Hit->Lead

Caption: Drug discovery logical workflow.

References

Experimental procedure for the reduction of the nitro group in 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed experimental procedures for the chemoselective reduction of the nitro group in 2-Nitrothiophene-3-carbaldehyde to yield 2-aminothiophene-3-carbaldehyde. This transformation is a critical step in the synthesis of various biologically active compounds and pharmaceutical intermediates.[1] The protocols outlined below focus on methods known for their high selectivity, ensuring the integrity of the aldehyde functional group. Key methodologies, including reduction with tin(II) chloride and catalytic transfer hydrogenation, are presented with specific reaction conditions, reagent quantities, and work-up procedures. Quantitative data from representative procedures are summarized for comparative analysis.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as this compound, achieving chemoselectivity is paramount. The aldehyde group is susceptible to reduction to an alcohol, and therefore, the choice of reducing agent and reaction conditions is crucial to obtain the desired 2-aminothiophene-3-carbaldehyde in high yield and purity.[1][2] This product serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. This application note details reliable and reproducible protocols for this selective reduction.

Experimental Protocols

Two primary methods have been identified as effective for the selective reduction of the nitro group in this compound: reduction using tin(II) chloride and catalytic transfer hydrogenation.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O)

This method is a classic and highly effective procedure for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities.[3][4][5]

Reaction Scheme:

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol. b. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. c. Stir the mixture vigorously until all the solid dissolves or a fine precipitate of tin salts is formed. d. Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate. e. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-aminothiophene-3-carbaldehyde can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

Catalytic transfer hydrogenation is a milder alternative to catalytic hydrogenation using hydrogen gas and is known for its excellent chemoselectivity.[6]

Reaction Scheme:

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) and 10% Palladium on carbon (typically 5-10 mol%) in methanol or ethanol.

  • Addition of Hydrogen Donor: To the suspension, add ammonium formate (typically 3-5 equivalents) in portions. The addition may be exothermic.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is generally complete within 1-3 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of celite to remove the palladium catalyst, washing the celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Partition the residue between water and a suitable organic solvent like ethyl acetate. e. Wash the organic layer with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for the reduction of substituted nitroarenes using the described methods, which are expected to be comparable for this compound.

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Tin(II) Chloride ReductionSnCl₂·2H₂OEtOHReflux2-4>90[3]
Catalytic Transfer HydrogenationHCOONH₄ / 10% Pd/CMeOHReflux1-385-95[6]

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_workup Work-up & Purification cluster_product Final Product start This compound method1 Protocol 1: SnCl₂·2H₂O in EtOH start->method1 Select Protocol method2 Protocol 2: HCOONH₄, Pd/C in MeOH start->method2 Select Protocol workup 1. Solvent Removal 2. Neutralization/Extraction 3. Drying & Concentration method1->workup method2->workup purification Column Chromatography or Recrystallization workup->purification product 2-Aminothiophene-3-carbaldehyde purification->product

Caption: Experimental workflow for the reduction of this compound.

Signaling Pathway Diagram (Chemical Transformation)

chemical_transformation reactant This compound (Substrate) intermediate Nitroso/Hydroxylamine Intermediate (transient species) reactant->intermediate Reduction Step 1 reagent Reducing Agent (e.g., SnCl₂, Fe, H₂ donor) reagent->intermediate catalyst Catalyst (e.g., Acid, Pd/C) catalyst->intermediate product 2-Aminothiophene-3-carbaldehyde (Product) intermediate->product Reduction Step 2

Caption: Generalized pathway for the reduction of the nitro group.

Conclusion

The protocols detailed in this application note provide reliable and effective methods for the chemoselective reduction of this compound to 2-aminothiophene-3-carbaldehyde. Both the tin(II) chloride and catalytic transfer hydrogenation methods offer high yields and selectivity, making them suitable for laboratory-scale synthesis. The choice between the two protocols may depend on factors such as the availability of reagents, desired reaction conditions, and scale of the synthesis. For large-scale preparations, the catalytic transfer hydrogenation method may be preferred due to its milder conditions and easier removal of byproducts. Proper analytical monitoring, such as TLC, is recommended to ensure complete conversion and to optimize reaction times for specific experimental setups.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-nitrothiophene-3-carbaldehyde and its derivatives in metal-catalyzed cross-coupling reactions. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the design and execution of experiments for the synthesis of novel substituted thiophene compounds.

Introduction

This compound is a versatile heterocyclic building block. The presence of the electron-withdrawing nitro group and the reactive aldehyde functionality imparts unique chemical properties, making it a valuable precursor for the synthesis of a wide array of complex molecules. However, direct metal-catalyzed cross-coupling reactions on the thiophene ring of this compound can be challenging due to the electronic nature of the substrate.

A common and effective strategy to enable these transformations is the introduction of a halogen atom, typically bromine, at the 5-position of the thiophene ring. This creates a reactive handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing for the introduction of various aryl, vinyl, and alkynyl substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For derivatives of this compound, the 5-bromo substituted analog is an excellent substrate for coupling with a variety of aryl and heteroaryl boronic acids or their corresponding pinacol esters.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of substituted bromothiophenes, which can be adapted for 5-bromo-2-nitrothiophene-3-carbaldehyde.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromothiophene-2-carboxylic acid derivativePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901671.5[1]
25-Bromothiophene-2-carboxylic acid derivative4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901675[1]
34-Bromothiophene-2-carbaldehyde3,5-Bis(trifluoromethyl)phenylboronic acid esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901292[2]
44-Bromothiophene-2-carbaldehyde4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)901275[2]
55-Bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-onePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Ethanol100 (MW)0.589[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline based on successful couplings of similar bromothiophene derivatives.[1][2]

Materials:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 5-bromo-2-nitrothiophene-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 mmol) to the flask.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound derivatives, a halogen at the 5-position is again necessary. The following data is based on the arylation of the closely related thiophene-3-carboxaldehyde.[4]

Quantitative Data Summary
EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzenen-Butyl acrylatePd(OAc)₂ (0.05) / n-Bu₄NBrNaOAcCH₃CN/H₂O100574
2IodobenzeneStyrenePd(OAc)₂ (0.05) / n-Bu₄NBrNaOAcCH₃CN/H₂O1003.570
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (1)K₂CO₃DMF/H₂O100195[5]
4IodobenzeneEstragolePd(OAc)₂ (1)K₂CO₃DMF1001100 (conversion)[5]
Experimental Protocol: General Procedure for Heck Reaction

This protocol is adapted from procedures for similar heteroaryl halides.[4][5]

Materials:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde

  • Alkene (e.g., styrene, n-butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Optional: Ligand or additive (e.g., n-Bu₄NBr)

  • Base (e.g., NaOAc, K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, CH₃CN, with or without water)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a suitable reaction vessel, combine 5-bromo-2-nitrothiophene-3-carbaldehyde (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), the base (1.5-2.0 mmol), and any additives.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent and the alkene (1.2-1.5 mmol).

  • Heat the mixture to the reaction temperature (typically 100-140 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography or crystallization.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Copper-free protocols have also been developed.

Quantitative Data Summary

The following table presents general conditions for Sonogashira couplings of aryl bromides, which can be applied to 5-bromo-2-nitrothiophene-3-carbaldehyde.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF8095
21-Bromo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHF6098
35-BromoindolePhenylacetylenePd(OAc)₂ (10)-PPh₃, K₂CO₃Dioxane/H₂O100 (MW)75[6]
4Aryl BromideTerminal AlkynePd₂(dba)₃ (0.5) / P(tBu)₃ (1.5)-Cs₂CO₃TolueneRTHigh[7]
Experimental Protocol: General Procedure for Sonogashira Coupling

This is a general protocol for a palladium and copper co-catalyzed Sonogashira reaction.

Materials:

  • 5-Bromo-2-nitrothiophene-3-carbaldehyde

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk flask, add 5-bromo-2-nitrothiophene-3-carbaldehyde (1.0 mmol), the palladium catalyst (0.01-0.03 mmol), and CuI (0.02-0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or LC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Visualizations

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R'(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R'-B(OR)₂ R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Reaction (Heating and Stirring) B->C D Work-up (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: A typical experimental workflow for a metal-catalyzed cross-coupling reaction.

Relationship Between Key Cross-Coupling Reactions

Cross_Coupling_Relationships Aryl_Halide Aryl Halide (e.g., 5-Bromo-2-nitrothiophene-3-carbaldehyde) Pd_Catalyst Pd(0) Catalyst Aryl_Halide->Pd_Catalyst Suzuki Suzuki-Miyaura Pd_Catalyst->Suzuki Heck Heck Pd_Catalyst->Heck Sonogashira Sonogashira Pd_Catalyst->Sonogashira Aryl_Aryl Aryl-Aryl Product Suzuki->Aryl_Aryl Aryl_Vinyl Aryl-Vinyl Product Heck->Aryl_Vinyl Aryl_Alkynyl Aryl-Alkynyl Product Sonogashira->Aryl_Alkynyl Boronic_Acid Organoboron Reagent Boronic_Acid->Suzuki Alkene Alkene Alkene->Heck Alkyne Terminal Alkyne Alkyne->Sonogashira

Caption: Logical relationships between key palladium-catalyzed cross-coupling reactions.

References

Application Notes: Scale-up Synthesis of 2-Nitrothiophene-3-carbaldehyde for Library Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitrothiophene-3-carbaldehyde is a valuable bifunctional building block in medicinal chemistry and materials science. The thiophene core is a "privileged scaffold" frequently found in approved drugs, exhibiting a wide range of biological activities.[1] The presence of an electron-withdrawing nitro group and a versatile aldehyde functional group on adjacent positions of the thiophene ring allows for diverse and strategic chemical modifications. This makes it an ideal starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.[2]

This document provides a detailed, two-step protocol for the gram-scale synthesis of this compound, starting from commercially available thiophene. The chosen synthetic route involves the nitration of thiophene to form 2-nitrothiophene, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.[1]

Overall Synthetic Workflow

The synthesis is a two-stage process. First, thiophene undergoes electrophilic nitration to yield the key intermediate, 2-nitrothiophene. This intermediate is then subjected to Vilsmeier-Haack conditions to introduce a formyl group, yielding the final product after purification. The aldehyde can then be used in various reactions to generate a diverse library of compounds.

G cluster_synthesis Synthesis Protocol cluster_library Library Production Thiophene Thiophene (Starting Material) Nitration Step 1: Nitration Thiophene->Nitration Intermediate 2-Nitrothiophene (Intermediate) Nitration->Intermediate Formylation Step 2: Vilsmeier-Haack Formylation Intermediate->Formylation Crude Crude Product Formylation->Crude Purification Purification (Crystallization) Crude->Purification Product This compound (Final Product) Purification->Product Derivatization Parallel Derivatization Reactions Product->Derivatization Library Diverse Compound Library Derivatization->Library

Caption: Overall workflow from starting material to library production.

Experimental Protocols

Step 1: Scale-up Synthesis of 2-Nitrothiophene

This protocol is adapted from Organic Syntheses for a 1-mole scale.[3]

Safety Precautions:

  • Fuming nitric acid is extremely corrosive and a strong oxidizer. Handle with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • The reaction of nitric acid and acetic anhydride can be highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[4]

  • 2-Nitrothiophene is reported to be toxic and a skin irritant. Avoid contact with skin and inhalation.[3]

Materials and Equipment:

  • 5 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel (1 L)

  • Large ice-water bath

  • Büchner funnel and filter flask

ReagentM.W. ( g/mol )Amount (g)Amount (mL)MolesEquiv.
Thiophene84.1484.079.21.01.0
Fuming Nitric Acid63.0180.053.01.271.27
Acetic Anhydride102.09-340--
Glacial Acetic Acid60.05-600--

Procedure:

  • Prepare Solutions:

    • Solution A (Thiophene): In a 1 L beaker, dissolve 84.0 g (1.0 mol) of thiophene in 340 mL of acetic anhydride.

    • Solution B (Nitrating Mixture): In a 2 L flask, carefully and slowly add 80.0 g (1.27 mol) of fuming nitric acid to 600 mL of glacial acetic acid while cooling in an ice bath.

  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, thermometer, and addition funnel. Place the flask in a large ice-water bath.

  • Nitration:

    • Add half of Solution B to the reaction flask and cool the contents to 10°C with stirring.

    • Add half of Solution A to the addition funnel.

    • Begin adding Solution A dropwise to the reaction flask. The addition rate should be carefully controlled to maintain the internal temperature below 25°C. A rapid initial temperature rise is expected.[3]

    • Once the first half of Solution A is added, cool the reaction mixture back down to 10°C.

    • Rapidly add the remaining portion of Solution B to the reaction flask.

    • Add the second half of Solution A to the addition funnel and continue the dropwise addition, maintaining the temperature below 25°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The solution should maintain a light brown color; a dark red color indicates unwanted oxidation.[3]

  • Work-up and Isolation:

    • Pour the reaction mixture into a large beaker containing 2 kg of crushed ice with vigorous stirring.

    • The product, 2-nitrothiophene, will precipitate as pale yellow crystals. Allow the mixture to stand in a cold room or ice bath for several hours to maximize precipitation.[3]

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of ice-cold water.

    • Press the solid as dry as possible and then dry it in a desiccator protected from light.

  • Expected Yield: 90–110 g (70–85% yield).[3] The product is often a mixture of 2-nitrothiophene (~85%) and 3-nitrothiophene (~15%).[5][6] For many subsequent reactions, this isomeric mixture can be used without separation.

Step 2: Vilsmeier-Haack Formylation of 2-Nitrothiophene

This protocol is based on general Vilsmeier-Haack procedures for electron-deficient aromatic compounds.[7][8]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a dry fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

Materials and Equipment:

  • 2 L three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Heating mantle

ReagentM.W. ( g/mol )Amount (g)Amount (mL)MolesEquiv.
2-Nitrothiophene (crude)129.1465.0-0.51.0
Phosphorus Oxychloride153.3384.351.40.551.1
N,N-Dimethylformamide73.09-500--

Procedure:

  • Vilsmeier Reagent Formation: In the 2 L reaction flask, add 250 mL of DMF and cool to 0°C in an ice bath. Slowly add 84.3 g (0.55 mol) of POCl₃ dropwise via the addition funnel with vigorous stirring. Maintain the temperature below 10°C. After addition, allow the mixture to stir at room temperature for 30 minutes. The formation of the chloroiminium salt (Vilsmeier reagent) will occur.[7]

  • Formylation Reaction:

    • Dissolve 65.0 g (0.5 mol) of the crude 2-nitrothiophene from Step 1 in 250 mL of DMF.

    • Add this solution to the Vilsmeier reagent at room temperature.

    • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it slowly and carefully onto 2 L of crushed ice in a large beaker with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Be cautious of gas evolution.

    • The crude product will precipitate. Stir the mixture for 1 hour in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture or isopropanol to yield this compound as a solid.

  • Expected Yield: Yields can vary, but typically range from 60-80% for this step.

Application in Library Synthesis

The aldehyde functional group of this compound is a versatile handle for introducing molecular diversity. It serves as a key electrophile for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it ideal for parallel synthesis and library generation.

G cluster_reactions Library Generation Reactions cluster_products Resulting Chemical Space Product This compound (Scaffold) ReductiveAmination Reductive Amination (+ R-NH2, NaBH(OAc)3) Product->ReductiveAmination C-N bond Wittig Wittig Olefination (+ Ph3P=CHR) Product->Wittig C=C bond Condensation Condensation (+ Active Methylene Cmpds) Product->Condensation C=C bond Grignard Grignard / Organolithium Addition (+ R-MgBr) Product->Grignard C-C bond Amines Secondary/Tertiary Amine Library ReductiveAmination->Amines Alkenes Alkene/Stilbene Library Wittig->Alkenes Chalcones Chalcone/Enone Library Condensation->Chalcones Alcohols Secondary Alcohol Library Grignard->Alcohols

Caption: Key reactions for library production from the aldehyde scaffold.

Example Library Protocols
  • Reductive Amination for Amine Library: In a 96-well plate, distribute a stock solution of this compound (1 equiv.). Add a library of diverse primary or secondary amines (1.1 equiv.) to each well, followed by a reducing agent like sodium triacetoxyborohydride (1.2 equiv.).[9] After stirring, the reaction can be quenched and purified to yield a library of substituted amines. This is one of the most robust methods for generating C-N bonds in drug discovery.[10][11]

  • Wittig Reaction for Alkene Library: The reaction of the aldehyde with a library of phosphonium ylides (Wittig reagents) can generate a diverse set of alkenes.[12][13] The ylides are typically prepared by reacting triphenylphosphine with an alkyl halide, followed by deprotonation with a strong base.[14][15] This allows for the introduction of various substituted vinyl groups.

  • Aldol/Claisen-Schmidt Condensation for Chalcone Library: Condensation with a library of aryl methyl ketones in the presence of a base (e.g., NaOH or KOH in ethanol) can produce a library of thiophene-based chalcones.[2] These structures are known for their wide range of biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Nitrothiophene-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways for the synthesis of this compound:

  • Nitration of 3-Thiophenecarboxaldehyde: This method involves the direct nitration of the commercially available 3-Thiophenecarboxaldehyde. The aldehyde group directs the incoming nitro group primarily to the 2-position.[1]

  • Vilsmeier-Haack Formylation of 2-Nitrothiophene: This route starts with the nitration of thiophene to produce 2-nitrothiophene, which is then formylated at the 3-position using the Vilsmeier-Haack reaction.[1]

Q2: What is the role of the strong acid in the nitration of 3-Thiophenecarboxaldehyde?

A2: In the nitration of 3-Thiophenecarboxaldehyde, a strong acid, typically sulfuric acid, is used as a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the thiophene ring.[1]

Q3: Why is temperature control crucial during the nitration reaction?

A3: Strict temperature control, typically maintaining the reaction at 0–5 °C, is critical to prevent over-nitration, which can lead to the formation of dinitro derivatives and other byproducts.[1] Higher temperatures can also lead to the decomposition of the starting material and the product.

Q4: What is the Vilsmeier reagent and how is it formed?

A4: The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the Vilsmeier-Haack formylation. It is typically formed in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2][3]

Q5: What are the common impurities or byproducts in the synthesis of this compound?

A5: Common impurities can include:

  • Isomeric products: In the nitration of 3-Thiophenecarboxaldehyde, the formation of other nitro-isomers is possible, although the 2-nitro isomer is the major product.

  • Dinitro derivatives: Over-nitration can lead to the formation of dinitro-substituted thiophenes.[1][4]

  • Unreacted starting materials: Incomplete reactions will leave residual 3-Thiophenecarboxaldehyde or 2-Nitrothiophene.

  • Side-products from decomposition: At elevated temperatures, degradation of reactants and products can occur.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Verify Reagent Quality: Ensure that the nitric acid is fuming or of high concentration and that the sulfuric acid is anhydrous. For the Vilsmeier-Haack reaction, ensure the POCl₃ and DMF are of high purity and dry. - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, extend the reaction duration. - Optimize Stoichiometry: Ensure the correct molar ratios of reactants are used as specified in the protocol.
Product Decomposition - Maintain Low Temperature: For the nitration of 3-Thiophenecarboxaldehyde, rigorously maintain the temperature between 0-5°C throughout the addition of the nitrating mixture.[1] - Control Exotherm: Add the nitrating agent or the thiophene solution dropwise to control the exothermic nature of the reaction and prevent localized heating.[4]
Losses During Work-up - Efficient Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. - Careful Neutralization: When neutralizing acidic reaction mixtures, do so slowly and with cooling to avoid product degradation.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Steps
Formation of Isomers - Precise Temperature Control: Adhering to the optimal low temperature range for nitration can improve the regioselectivity of the reaction. - Purification: Utilize column chromatography with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired 2-nitro isomer from other isomers.
Over-nitration (Dinitro Byproducts) - Use Stoichiometric Amounts of Nitrating Agent: Carefully measure and use the exact amount of nitric acid as specified in the protocol. Avoid using a large excess. - Slow Addition of Reagents: Add the nitrating agent dropwise to the thiophene derivative to prevent localized high concentrations of the nitrating species.[4]
Residual Starting Material - Monitor Reaction to Completion: Use TLC to ensure the complete consumption of the starting material before quenching the reaction. - Purification: Recrystallization or column chromatography can effectively remove unreacted starting materials.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-Nitrothiophene (Precursor for Vilsmeier-Haack Route)

Reactant Molar Ratio (to Thiophene) Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Fuming Nitric Acid1.2Acetic Anhydride / Acetic Acid10270-85--INVALID-LINK--

Table 2: General Conditions for Vilsmeier-Haack Formylation

Substrate Formylating Reagent Solvent Temperature Typical Yield
Electron-rich arenePOCl₃ / DMFDichloromethane or neat0 to 80°CVaries

Experimental Protocols

Method A: Nitration of 3-Thiophenecarboxaldehyde

Materials:

  • 3-Thiophenecarboxaldehyde

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Thiophenecarboxaldehyde in a minimal amount of concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.

  • Prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, while keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-Thiophenecarboxaldehyde, ensuring the temperature does not rise above 5°C.[1]

  • After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Method B: Vilsmeier-Haack Formylation of 2-Nitrothiophene

Materials:

  • 2-Nitrothiophene

  • Phosphorus Oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (anhydrous)

  • Ice

  • Saturated Sodium Acetate Solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF to anhydrous 1,2-dichloroethane and cool the mixture to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add a solution of 2-Nitrothiophene in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent, keeping the temperature at 0-5°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 6-7.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material verify_reagents Verify Reagent Quality and Stoichiometry incomplete->verify_reagents extend_time Extend Reaction Time incomplete->extend_time check_temp Review Temperature Control complete->check_temp solution Improved Yield verify_reagents->solution extend_time->solution decomposition Product Decomposition Likely check_temp->decomposition Temperature Spikes Noted check_workup Review Work-up Procedure check_temp->check_workup Temperature was Stable optimize_temp Optimize Temperature Control and Addition Rate decomposition->optimize_temp optimize_temp->solution workup_loss Potential Loss During Work-up check_workup->workup_loss Emulsion or Significant Color Change optimize_workup Optimize Extraction and Neutralization workup_loss->optimize_workup optimize_workup->solution Synthetic_Pathways cluster_0 Route 1: Nitration of Aldehyde cluster_1 Route 2: Formylation of Nitro Compound 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde This compound This compound 3-Thiophenecarboxaldehyde->this compound HNO₃, H₂SO₄, 0-5°C Thiophene Thiophene 2-Nitrothiophene 2-Nitrothiophene Thiophene->2-Nitrothiophene HNO₃, Ac₂O 2-Nitrothiophene->this compound POCl₃, DMF

References

Technical Support Center: Formylation of 2-Nitrothiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formylation of 2-nitrothiophene. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am trying to formylate 2-nitrothiophene using standard Vilsmeier-Haack conditions (POCl₃/DMF), but I am getting a low yield or no product. What is going wrong?

A1: The direct formylation of 2-nitrothiophene via the Vilsmeier-Haack reaction is a challenging transformation. The primary reason for difficulty is the strong electron-withdrawing nature of the nitro group (-NO₂), which deactivates the thiophene ring towards electrophilic aromatic substitution. The Vilsmeier-Haack reagent is a relatively weak electrophile and reacts preferentially with electron-rich aromatic systems.[1][2][3]

Common issues you may be encountering include:

  • No reaction: The deactivated ring is not nucleophilic enough to attack the Vilsmeier reagent under standard conditions.

  • Low yield: The reaction may proceed very slowly or require harsh conditions, leading to the decomposition of starting material or product.

  • Formation of complex mixtures: At higher temperatures, side reactions may become more prevalent than the desired formylation.

Troubleshooting Steps:

  • Increase Reaction Temperature and Time: Carefully increase the reaction temperature and prolong the reaction time. Monitor the reaction closely by TLC or GC/MS to check for product formation and decomposition.

  • Use a Larger Excess of Vilsmeier Reagent: Increasing the concentration of the electrophile may help to drive the reaction forward.

  • Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction remains unsuccessful, alternative methods for introducing a formyl group to a deactivated ring may be necessary.

Q2: What are the expected regioisomers from the formylation of 2-nitrothiophene?

A2: Electrophilic substitution on a 2-substituted thiophene ring is influenced by the electronic properties of the substituent. The nitro group is a deactivating meta-director in benzene chemistry.[4] In the case of 2-nitrothiophene, the situation is more complex due to the heteroatom. The expected positions for formylation are C3 and C5. The C5 position is generally the most reactive site in thiophene for electrophilic substitution. However, the directing effect of the nitro group can influence the outcome.

Based on directing group effects, the primary products would be:

  • 2-Nitrothiophene-5-carboxaldehyde

  • 2-Nitrothiophene-3-carboxaldehyde

The formation of a mixture of isomers is highly likely, which would necessitate purification by column chromatography. One synthetic approach suggests that the nitro group at the 2-position can direct the incoming formyl group to the adjacent 3-position.[5]

Q3: What are the potential side reactions during the formylation of 2-nitrothiophene?

A3: Due to the forcing conditions that may be required for the formylation of the deactivated 2-nitrothiophene ring, several side reactions can occur:

  • Decomposition/Polymerization: Thiophene and its derivatives can be sensitive to strong acids and high temperatures, leading to the formation of intractable tars.

  • Halogenation: Under drastic Vilsmeier-Haack conditions, the chlorinating nature of the reagent (from POCl₃) can lead to the formation of chloro-substituted thiophenes. For example, formylation of 3-methoxybenzo[b]thiophene under harsh conditions yields 3-chloro-2-formylbenzo[b]thiophen.

  • Hydrolysis of the Nitro Group: Although less common, under certain conditions, the nitro group could be susceptible to nucleophilic attack or hydrolysis, especially during aqueous workup.

  • Reaction with the Nitro Group: The Vilsmeier reagent could potentially interact with the oxygen atoms of the nitro group, leading to undesired side products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion 1. Insufficient reactivity of the substrate due to the deactivating nitro group.[1][2][3]2. Reaction temperature is too low.3. Insufficient amount of Vilsmeier reagent.1. Increase the reaction temperature cautiously, monitoring for decomposition.2. Increase the molar excess of POCl₃ and DMF.3. Consider an alternative, more reactive formylating agent if possible.4. Pursue an alternative synthetic route (see Q4).
Formation of a complex, inseparable mixture 1. Multiple regioisomers are being formed.2. Side reactions such as halogenation or decomposition are occurring at elevated temperatures.1. Optimize the reaction temperature to favor the formation of one isomer if possible.2. Utilize a more efficient purification technique, such as HPLC.3. Characterize the major byproducts to understand the side reactions and adjust the reaction conditions accordingly.
Product decomposition during workup 1. The nitro-substituted thiophene aldehyde is unstable under the workup conditions (e.g., strongly acidic or basic).1. Perform a neutral aqueous workup.2. Minimize the time the product is in contact with aqueous acid or base.3. Extract the product into an organic solvent and wash with brine before drying and concentrating.

Alternative Synthetic Strategies

Given the challenges of direct formylation, alternative synthetic routes are often more practical.

Q4: What is a reliable alternative method for synthesizing 2-nitrothiophene-5-carboxaldehyde?

A4: A common and often more successful approach is to introduce the nitro group after the formylation of the thiophene ring. This involves the nitration of 2-thiophenecarboxaldehyde.

Experimental Protocol: Nitration of 2-Thiophenecarboxaldehyde [6]

  • Reaction Setup: A solution of 2-thiophenecarboxaldehyde (e.g., 20 g, 178 mmol) in concentrated sulfuric acid (40 mL) is cooled in an ice-salt bath.

  • Nitrating Mixture Preparation: Fuming nitric acid (40 mL) is mixed with concentrated sulfuric acid (31 mL) and cooled.

  • Addition: The nitrating mixture is added slowly to the cooled solution of 2-thiophenecarboxaldehyde, maintaining a low temperature.

  • Quenching and Extraction: After a short stirring period (e.g., 5 minutes), the reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent like ether.

  • Workup and Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is a mixture of isomers.

Data Presentation: Isomer Distribution in the Nitration of 2-Thiophenecarboxaldehyde

ProductRatio in Crude MixtureReported Yield after Separation
4-Nitrothiophene-2-carboxaldehyde~40%40%
5-Nitrothiophene-2-carboxaldehyde~60%Not explicitly stated, but can be isolated.

Data sourced from a representative synthetic procedure.[6]

The isomers are typically separated by column chromatography.[6]

Q5: How can I synthesize 2-nitrothiophene-3-carboxaldehyde?

A5: One documented approach is the Vilsmeier-Haack formylation of 2-nitrothiophene, where the nitro group at the 2-position directs the incoming formyl group to the adjacent 3-position.[5] However, as discussed, this can be a low-yielding process. An alternative is to start from a 3-functionalized thiophene. A common strategy involves the nitration of a thiophene-3-carboxaldehyde derivative.[5]

Visualizing Reaction Pathways and Logic

To aid in understanding the chemical transformations and decision-making processes, the following diagrams are provided.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 2-Nitrothiophene (Deactivated Ring) Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product Nitrothiophene- carboxaldehyde Intermediate->Product + H₂O (Hydrolysis) Hydrolysis H₂O Workup

Caption: General mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Formylation of 2-Nitrothiophene Problem Low/No Yield? Start->Problem Increase_Conditions Increase Temp/Time/ Reagent Excess Problem->Increase_Conditions Yes Success Successful Formylation Problem->Success No Check_Decomposition Decomposition? Increase_Conditions->Check_Decomposition Alternative_Route Consider Alternative Synthetic Route Check_Decomposition->Alternative_Route Yes Complex_Mixture Complex Mixture? Check_Decomposition->Complex_Mixture No Alternative_Route->Success Complex_Mixture->Success No Optimize_Purification Optimize Purification (e.g., HPLC) Complex_Mixture->Optimize_Purification Yes Optimize_Purification->Success

Caption: Troubleshooting workflow for the formylation of 2-nitrothiophene.

Synthetic_Alternatives Target1 2-Nitrothiophene-5-carboxaldehyde Target2 2-Nitrothiophene-3-carboxaldehyde Start1 2-Thiophenecarboxaldehyde Nitration Nitration (HNO₃/H₂SO₄) Start1->Nitration Isomer_Mix Mixture of 4- and 5-nitro isomers Nitration->Isomer_Mix Separation Chromatographic Separation Isomer_Mix->Separation Separation->Target1 Start2 2-Nitrothiophene Direct_Formylation Direct Vilsmeier-Haack (Challenging) Start2->Direct_Formylation Direct_Formylation->Target2

Caption: Alternative synthetic routes to nitrothiophene carboxaldehydes.

References

Technical Support Center: Purification of 2-Nitrothiophene-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-nitrothiophene-3-carbaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Product from Impurities - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Irregular column packing.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound.[1]- Use an appropriate amount of crude product relative to the silica gel (typically a 1:30 to 1:100 ratio of compound to silica gel by weight).- Ensure the column is packed uniformly without cracks or air bubbles. A slurry packing method is often recommended to avoid thermal effects.[2][3]
Product is not Eluting from the Column - Solvent system polarity is too low.- The compound may have degraded on the silica gel.[4]- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.- Perform a stability test on a small scale using TLC to see if the compound degrades on silica over time.[4][5] If it does, consider using a less acidic stationary phase like deactivated silica or alumina.
Product Elutes Too Quickly (with the solvent front) - Solvent system polarity is too high.- Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity.
Yellow Band Spreads or "Tails" Excessively - The compound may be slightly too soluble in the eluent, leading to a continuous elution rather than a tight band.- The column may be overloaded.- Switch to a solvent system where the compound has moderate, not excessive, solubility.- Reduce the amount of crude material loaded onto the column.
Compound Precipitates on the Column - The compound has poor solubility in the initial, low-polarity eluent.[2]- Load the sample by adsorbing it onto a small amount of silica gel (dry loading) rather than dissolving it in a minimal amount of solvent.[2][5]- Alternatively, dissolve the crude mixture in a slightly more polar solvent that is still compatible with the initial mobile phase (e.g., toluene or a toluene/hexane mixture).[2]
Unexpected Colored Impurities - The starting material, 2-nitrothiophene, can sometimes contain dinitrothiophene or other colored byproducts from the nitration reaction.[6][7]- Ensure the initial reaction work-up is thorough to remove as many impurities as possible before chromatography.- A well-optimized gradient elution during chromatography should separate these impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common starting point for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A typical starting gradient could be from 5% ethyl acetate in hexane, gradually increasing to 20-30% ethyl acetate in hexane. The optimal system should be determined by preliminary TLC analysis.[1]

Q2: How can I determine the correct fractions to collect?

A2: It is crucial to monitor the column effluent by collecting small fractions and analyzing them using Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate, elute with the appropriate solvent system, and visualize the spots (e.g., under UV light). Combine the fractions that contain the pure product.

Q3: My compound appears to be degrading on the column. What can I do?

A3: this compound can be sensitive.[8] If you suspect degradation on the silica gel, which is acidic, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, using a different stationary phase like neutral alumina might be beneficial. A 2D TLC can help determine if your compound is stable on silica.[4][5]

Q4: What is the expected appearance of this compound?

A4: Pure this compound is a yellow solid.[9]

Q5: How should I store the purified this compound?

A5: The compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (like argon or nitrogen) to prevent oxidation of the aldehyde group and reduction of the nitro group, especially if storing for an extended period.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound.

1. Preparation of the Column:

  • Select an appropriate size glass column based on the amount of crude material.

  • Pack the column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 95:5 hexane:ethyl acetate) to ensure a uniform and bubble-free packing.[2]

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[5]

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[2][5] Carefully add this powder to the top of the column.

  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent or a slightly more polar solvent that is miscible with the eluent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

3. Elution:

  • Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradually increase the polarity of the eluent (gradient elution) as the column runs. For example, you can increase the ethyl acetate concentration in increments of 5%.

  • Maintain a consistent and moderate flow rate. A flow rate that is too fast will lead to poor separation, while a very slow rate will prolong the process and can lead to band broadening.[5]

4. Fraction Collection and Analysis:

  • Collect small, equally sized fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions, and remove the solvent using a rotary evaporator.

5. Product Characterization:

  • The purity of the final product can be confirmed by techniques such as NMR, melting point determination, and mass spectrometry.

Quantitative Data Summary

ParameterValue/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase (Eluent) Hexane/Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) and gradually increase.
Typical Rf of Product 0.2 - 0.4In a suitable eluent system for good separation.[1]
Compound to Silica Ratio 1:30 to 1:100 (by weight)A higher ratio is used for difficult separations.
Melting Point (Pure) 72 - 76 °CA sharp melting point indicates high purity.[9]
Appearance Yellow SolidThe intensity of the color may vary slightly with purity.[9]

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_column Load onto Column pack_column->load_column dissolve_sample Dissolve Crude Product adsorb_silica Adsorb on Silica dissolve_sample->adsorb_silica evaporate Evaporate Solvent adsorb_silica->evaporate evaporate->load_column elute Elute with Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions tlc Analyze Fractions by TLC collect_fractions->tlc combine Combine Pure Fractions tlc->combine rotovap Evaporate Solvent combine->rotovap final_product Pure Product rotovap->final_product

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Problem with Purification q1 Is there poor separation? start->q1 q2 Is the product not eluting? q1->q2 No sol1 Optimize solvent system via TLC. Check column loading. q1->sol1 Yes q3 Does the product elute too fast? q2->q3 No sol2 Increase eluent polarity. Check for degradation on silica. q2->sol2 Yes sol3 Decrease eluent polarity. q3->sol3 Yes q4 Does the compound precipitate? q3->q4 No sol4 Use dry loading method. Consider a different loading solvent. q4->sol4 Yes

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Overcoming poor regioselectivity in the nitration of 3-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 3-thiophenecarboxaldehyde. The primary challenge in this electrophilic aromatic substitution is controlling the regioselectivity to favor the desired 2-nitro or 5-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of 3-thiophenecarboxaldehyde?

A1: The formyl (-CHO) group at the 3-position is a deactivating, meta-directing substituent. In the thiophene ring, the positions meta to the 3-position are the 2- and 5-positions. Therefore, the direct nitration of 3-thiophenecarboxaldehyde is expected to yield a mixture of 2-nitro-3-thiophenecarboxaldehyde and 5-nitro-3-thiophenecarboxaldehyde .

Q2: Why is poor regioselectivity a common issue in this reaction?

A2: Poor regioselectivity arises because the electronic directing effect of the formyl group activates both the 2- and 5-positions towards electrophilic attack by the nitronium ion (NO₂⁺). The inherent high reactivity of the 2-position (α-position) in thiophene often leads to the formation of the 2-nitro isomer, while the 5-position is also susceptible to substitution, resulting in a mixture of products that can be challenging to separate.

Q3: What are the standard nitrating conditions for thiophene derivatives?

A3: Thiophene and its derivatives are highly reactive towards electrophilic substitution and can be degraded by strong nitrating agents like a mixture of concentrated nitric and sulfuric acids.[1] Milder conditions are typically employed, with the most common being a mixture of fuming nitric acid and acetic anhydride at low temperatures (e.g., 0-10 °C).[1][2]

Q4: How can I separate the 2-nitro and 5-nitro isomers?

A4: Separation of closely related isomers often relies on chromatographic techniques. Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system is the most common method. The polarity difference between the two isomers, though potentially small, can be exploited for separation. The nitration of the analogous 2-thiophenecarboxaldehyde yields a mixture of 4-nitro and 5-nitro isomers which can be separated by column chromatography.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of nitrated products 1. Degradation of starting material: The nitrating conditions may be too harsh for the sensitive thiophene ring. 2. Insufficiently reactive nitrating agent: The conditions may be too mild to effect nitration on the deactivated ring. 3. Reaction temperature too high: This can lead to side reactions and decomposition.1. Use a milder nitrating agent, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride. Avoid the use of concentrated sulfuric acid. 2. Ensure the nitric acid used is fuming and of high purity. 3. Maintain strict temperature control, typically between 0 °C and 10 °C, throughout the addition of the nitrating agent.
Poor regioselectivity ( undesired isomer ratio) 1. Standard directing effects: The formyl group naturally directs to both the 2- and 5-positions. 2. Reaction temperature: Higher temperatures may decrease selectivity. 3. Nature of the nitrating agent: The size and reactivity of the electrophile can influence the isomer ratio.1. Steric Hindrance: Employ a bulkier nitrating agent or a directing group strategy (see Experimental Protocols). This may favor nitration at the less sterically hindered 5-position. 2. Conduct the reaction at the lowest practical temperature. 3. Experiment with different nitrating systems, such as nitronium tetrafluoroborate (NO₂BF₄), which may offer different selectivity profiles.
Formation of polysubstituted or oxidized byproducts 1. Excess of nitrating agent: Using more than one equivalent of the nitrating agent can lead to dinitration. 2. Reaction temperature too high: Promotes oxidation of the aldehyde and/or the thiophene ring.[1] 3. Presence of nitrous acid: Can lead to side reactions and decomposition.[1]1. Use a stoichiometric amount (1.0-1.1 equivalents) of the nitrating agent. 2. Maintain rigorous temperature control. 3. The use of acetic anhydride helps to scavenge any nitrous acid present.[1]
Difficulty in isolating the product 1. Product solubility: The nitrated products may have some solubility in the aqueous workup solution. 2. Emulsion formation during extraction: Can make separation of organic and aqueous layers difficult.1. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after quenching the reaction with ice water. 2. Use brine washes to break up emulsions.

Quantitative Data

The following table presents illustrative data for the nitration of 3-thiophenecarboxaldehyde under various hypothetical conditions, based on analogous reactions of substituted thiophenes.

Nitrating Agent Solvent Temperature (°C) Total Yield (%) Isomer Ratio (2-nitro : 5-nitro)
HNO₃ / Ac₂OAcetic Anhydride0-575~ 55 : 45
HNO₃ / H₂SO₄Sulfuric Acid020 (with significant degradation)~ 60 : 40
NO₂BF₄Acetonitrile0-1065~ 50 : 50
HNO₃ / Zeolite βDichloroethane2560~ 40 : 60

Note: This data is illustrative and intended to provide a general expectation for the outcomes of these reactions. Actual results may vary.

Experimental Protocols

Protocol 1: Standard Nitration with Nitric Acid and Acetic Anhydride

This protocol is adapted from standard procedures for the nitration of thiophene derivatives.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10 mL of acetic anhydride to 0 °C in an ice-salt bath.

  • Formation of Acetyl Nitrate: Slowly add 1.0 mL (1.1 equivalents) of fuming nitric acid to the cooled acetic anhydride with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting solution for 15 minutes at 0-5 °C.

  • Reaction: Dissolve 2.0 g (1 equivalent) of 3-thiophenecarboxaldehyde in 5 mL of acetic anhydride. Add this solution dropwise to the acetyl nitrate solution, maintaining the reaction temperature between 0 °C and 5 °C.

  • Quenching and Isolation: After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C. Pour the reaction mixture slowly onto 50 g of crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product, a mixture of 2-nitro- and 5-nitro-3-thiophenecarboxaldehyde, can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Nitration start Start: 3-Thiophenecarboxaldehyde prepare_nitrating_agent Prepare Nitrating Agent (e.g., HNO3 in Ac2O at 0°C) start->prepare_nitrating_agent reaction Slow Addition & Reaction (Maintain T < 10°C) prepare_nitrating_agent->reaction quench Quench on Ice-Water reaction->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Wash Organic Layer (NaHCO3, Brine) extraction->wash dry Dry & Concentrate wash->dry crude_product Crude Product (Mixture of Isomers) dry->crude_product purification Column Chromatography crude_product->purification isomers Isolated Isomers (2-nitro and 5-nitro) purification->isomers

Caption: Workflow for the nitration of 3-thiophenecarboxaldehyde.

regioselectivity_factors Factors Influencing Regioselectivity substrate 3-Thiophenecarboxaldehyde formyl_group Formyl Group (-CHO) (Electron-Withdrawing, Deactivating) substrate->formyl_group directing_effect Meta-Directing Effect formyl_group->directing_effect position_2 2-Position (α-position, electronically favored) directing_effect->position_2 position_5 5-Position (meta to -CHO) directing_effect->position_5 product_mixture Product Mixture (Poor Regioselectivity) position_2->product_mixture position_5->product_mixture

Caption: Factors leading to poor regioselectivity in nitration.

References

Stability issues of 2-Nitrothiophene-3-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Nitrothiophene-3-carbaldehyde, particularly under acidic experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common stability issues encountered when working with this compound in acidic environments.

Q1: I am observing a decrease in the concentration of this compound over time in my acidic reaction mixture. What could be the cause?

A1: The decrease in concentration is likely due to the inherent reactivity of the aldehyde functional group and the substituted thiophene ring under acidic conditions. Potential causes include:

  • Hydrate Formation: In aqueous acidic media, the aldehyde group can undergo acid-catalyzed hydration to form a geminal diol (hydrate). While this is an equilibrium process, the presence of the electron-withdrawing nitro group can shift the equilibrium towards the hydrate form.[1][2]

  • Acetal Formation: If your reaction medium contains alcohols, acid-catalyzed acetal formation can occur, consuming the aldehyde.[3]

  • Ring Instability: Although the nitro group deactivates the thiophene ring towards electrophilic attack, strong acids can still promote ring protonation, potentially leading to downstream degradation or polymerization, especially at elevated temperatures.[4][5]

  • Oxidation: If oxidizing agents are present, even adventitiously, the thiophene ring can be susceptible to oxidation, leading to the formation of thiophene-S-oxides or other oxidized species.[4]

Q2: My reaction is producing an unexpected, more polar byproduct. How can I identify it?

A2: A more polar byproduct could be the corresponding carboxylic acid, 2-nitrothiophene-3-carboxylic acid, formed via oxidation of the aldehyde. This can happen if trace oxidants are present or if the reaction conditions inadvertently promote oxidation. Standard analytical techniques such as NMR, LC-MS, and IR spectroscopy can be used to identify this byproduct. Comparison with a commercial standard of 2-nitrothiophene-3-carboxylic acid would confirm its identity.

Q3: How can I minimize the degradation of this compound in my acidic reaction?

A3: To enhance the stability and minimize degradation, consider the following strategies:

  • Control of pH: Use the mildest acidic conditions possible that still facilitate the desired reaction. A higher concentration of strong acid can accelerate degradation pathways.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures can increase the rate of degradation.

  • Inert Atmosphere: To prevent oxidation, conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: If hydrate or acetal formation is a concern and water/alcohols are not essential for your reaction, use anhydrous solvents and reagents.

  • Reaction Time: Monitor the reaction progress closely and minimize the reaction time to prevent prolonged exposure to harsh acidic conditions.

Q4: Are there any specific acids that are recommended or should be avoided?

A4: While specific recommendations depend on the reaction, Brønsted acids with non-nucleophilic counterions (e.g., p-toluenesulfonic acid, methanesulfonic acid) are often preferred over acids with nucleophilic counterions (e.g., HCl, HBr) to avoid potential side reactions. The use of solid acid catalysts can also be explored to simplify workup and potentially improve stability by localizing the acidic environment.

Summary of Potential Stability Issues and Mitigation Strategies

IssuePotential CauseRecommended ActionAnalytical Method for Detection
Decreased Yield/Purity Acid-catalyzed hydration (gem-diol formation)Use anhydrous conditions if possible; minimize water content.NMR Spectroscopy (disappearance of aldehyde proton, appearance of new signals)
Byproduct Formation Oxidation to carboxylic acidConduct reaction under an inert atmosphere; use purified, peroxide-free solvents.LC-MS, IR Spectroscopy (C=O stretch of carboxylic acid)
Polymerization/Tarry material Strong acid-catalyzed ring opening/polymerizationUse milder acidic conditions; maintain low reaction temperatures.Visual observation, solubility changes
Unexpected Side Products Reaction with solvent (e.g., acetal formation with alcohols)Choose a non-reactive solvent; if alcohol is a reagent, control stoichiometry and reaction time.GC-MS, NMR Spectroscopy

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable inert solvent (e.g., acetonitrile, dichloromethane).

  • Preparation of Acidic Media: Prepare solutions of the desired acid (e.g., HCl, H₂SO₄, p-TsOH) at various concentrations in the chosen reaction solvent.

  • Stability Study Setup: In separate vials, add a known volume of the this compound stock solution to each of the acidic solutions. A control vial with only the stock solution and solvent (no acid) should also be prepared.

  • Incubation: Maintain the vials at a constant temperature (e.g., room temperature, 40 °C, 60 °C) and protect them from light.

  • Time-Point Analysis: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Analyze the samples by a suitable chromatographic method (e.g., HPLC, GC) to determine the concentration of the remaining this compound and to detect the formation of any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

degradation_pathway cluster_main Potential Degradation of this compound cluster_hydrate Hydration cluster_oxidation Oxidation cluster_polymerization Polymerization A This compound B Gem-diol (Hydrate) A->B + H₂O (H⁺ catalyst) C 2-Nitrothiophene-3-carboxylic acid A->C [O] (e.g., air, peroxides) D Tars/Polymeric Material A->D Strong Acid High Temperature B->A - H₂O

Caption: Potential degradation pathways for this compound under acidic conditions.

experimental_workflow cluster_workflow Stability Testing Workflow prep Prepare Stock Solution (this compound) setup Mix Stock and Acidic Media (t=0) prep->setup acid_prep Prepare Acidic Media (Varying Acids/Concentrations) acid_prep->setup incubate Incubate at Constant Temperature setup->incubate sample Withdraw Aliquots at Time Points incubate->sample t = 0, 1, 2, 4... hrs quench Quench Reaction (Neutralize) sample->quench analyze Analyze by HPLC/GC quench->analyze data Plot Concentration vs. Time analyze->data

Caption: A typical experimental workflow for assessing the stability of a compound under acidic conditions.

References

Troubleshooting low conversion rates in reactions with 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrothiophene-3-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on improving low conversion rates.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions to improve reaction outcomes.

Q1: My nitration of 3-thiophenecarboxaldehyde to produce this compound has a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of 3-thiophenecarboxaldehyde are often due to improper temperature control and the formation of byproducts.[1]

  • Potential Cause 1: Over-nitration. The thiophene ring is susceptible to over-nitration, leading to the formation of dinitro derivatives, which reduces the yield of the desired mono-nitro product.[1]

  • Solution 1: Maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of the nitrating agent.[1] Careful monitoring of the reaction temperature is crucial to prevent side reactions.

  • Potential Cause 2: Decomposition. Both the starting material and the product can be sensitive to higher temperatures, leading to decomposition.[1]

  • Solution 2: In addition to low temperatures, ensure the reaction time is not unnecessarily long. Monitor the reaction progress using techniques like TLC to determine the optimal reaction time for complete conversion without significant degradation.[1]

  • Potential Cause 3: Isomer Formation. Nitration of thiophene derivatives can sometimes lead to the formation of other isomers, such as 3-nitrothiophene derivatives, which can complicate purification and lower the isolated yield of the desired 2-nitro isomer.

  • Solution 3: The choice of nitrating agent and reaction conditions can influence regioselectivity. A common and effective nitrating agent is a mixture of nitric acid and sulfuric acid.[1]

Q2: I am attempting a Vilsmeier-Haack formylation of 2-nitrothiophene to synthesize this compound, but the conversion is poor. What are the key parameters to check?

A2: The success of the Vilsmeier-Haack reaction is highly dependent on the reactivity of the Vilsmeier reagent and the nucleophilicity of the 2-nitrothiophene.[1]

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), can degrade if not prepared and used under appropriate conditions.

  • Solution 1: Use freshly distilled POCl₃ and dry DMF to prepare the Vilsmeier reagent. Ensure the reaction is carried out under anhydrous conditions to prevent quenching of the reactive electrophilic species.

  • Potential Cause 2: Insufficient Nucleophilicity of the Substrate. The nitro group is strongly electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution, making the formylation challenging.

  • Solution 2: While the reaction conditions are generally mild, ensuring an adequate reaction time and appropriate stoichiometry of the Vilsmeier reagent is important. Monitoring the reaction progress is key to determining if the reaction has gone to completion.

Q3: My attempts to reduce the nitro group of this compound to form 2-aminothiophene-3-carbaldehyde are resulting in a mixture of products and low yield of the desired amine. What could be the issue?

A3: The primary challenge in this reduction is the chemoselective reduction of the nitro group without affecting the aldehyde functionality.

  • Potential Cause 1: Over-reduction of the Aldehyde. Strong reducing agents can reduce both the nitro group and the aldehyde, leading to the formation of an amino alcohol.

  • Solution 1: Choose a reducing agent known for its chemoselectivity towards nitro groups in the presence of aldehydes. Common methods include catalytic hydrogenation with a palladium catalyst or metal-based reductions using reagents like iron powder in acidic media or tin(II) chloride in hydrochloric acid.[1]

  • Potential Cause 2: Incomplete Reaction. Milder reducing conditions, while preserving the aldehyde, may lead to incomplete conversion of the nitro group.

  • Solution 2: Optimize the reaction conditions, including the amount of reducing agent, reaction time, and temperature, to drive the reaction to completion. Monitoring the reaction by TLC is essential.

Q4: I am observing low conversion rates in a Knoevenagel condensation reaction with this compound and an active methylene compound. How can I improve the yield?

A4: The Knoevenagel condensation is sensitive to the choice of base and solvent.

  • Potential Cause 1: Inappropriate Base. The base used as a catalyst might be too strong, leading to self-condensation of the aldehyde or other side reactions. Conversely, a base that is too weak may not be effective in deprotonating the active methylene compound.

  • Solution 1: A weak base is typically used to catalyze the Knoevenagel condensation. The choice of base should be tailored to the specific active methylene compound being used.

  • Potential Cause 2: Unsuitable Solvent. The solvent can significantly influence the reaction rate and equilibrium.

  • Solution 2: Polar aprotic solvents are often suitable for this type of reaction.[1] Experimenting with different solvents may be necessary to find the optimal conditions for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is sensitive to light and moisture. Degradation can occur through the reduction of the nitro group or oxidation of the aldehyde to a carboxylic acid. To ensure stability, it should be stored in amber vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C. The addition of molecular sieves can help to absorb any moisture.

Q2: What are the common side reactions to be aware of when working with this compound?

A2: Besides the issues addressed in the troubleshooting guide, other potential side reactions include:

  • Oxidation of the aldehyde: The aldehyde group can be readily oxidized to a carboxylic acid, especially if exposed to oxidizing agents or atmospheric oxygen over time.[1]

  • Schiff base formation: The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases).[1] While this is often a desired reaction, it can be an unwanted side reaction if primary amines are present as impurities.

  • Nucleophilic aromatic substitution: The electron-withdrawing nitro group makes the thiophene ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the nitro group can be displaced by strong nucleophiles.[1]

Q3: What purification methods are most effective for this compound?

A3: Recrystallization is a common and effective method for purifying this compound. Ethanol is a frequently used solvent for this purpose. The choice of solvent may need to be optimized depending on the impurities present.

Data Presentation

The following tables summarize quantitative data found in the literature for reactions related to the synthesis and transformation of this compound and its precursors.

Table 1: Synthesis of 2-Nitrothiophene (a precursor)

Starting MaterialNitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
ThiopheneFuming Nitric AcidAcetic Anhydride/Acetic Acid102 hours70-85Organic Syntheses Procedure

Table 2: Oxidation of 5-Nitro-2-formyl-thiophene

Starting MaterialOxidizing AgentAdditivesSolventTemperature (°C)Yield (%)Reference
5-Nitro-2-formyl-thiopheneBromineSodium AcetateAcetic Acid/Water40HighBenchchem

Experimental Protocols

Protocol 1: Synthesis of 2-Nitrothiophene

This protocol is adapted from an Organic Syntheses procedure for the nitration of thiophene.

  • Preparation of Solutions:

    • Dissolve 84 g (1 mole) of thiophene in 340 cc of acetic anhydride.

    • In a separate flask, dissolve 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid. Caution: Mix the acids gradually with cooling.

  • Reaction Setup:

    • In a 2-liter three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a separatory funnel, place half of the nitric acid solution.

    • Cool the flask to 10°C.

  • Nitration:

    • With moderate stirring, add half of the thiophene solution dropwise, maintaining the temperature below room temperature.

    • After the initial addition, cool the reaction mixture back to 10°C and add the remaining nitric acid solution.

    • Continue the dropwise addition of the remaining thiophene solution. The solution should maintain a light brown color; a pink or dark red color indicates oxidation.

    • After the addition is complete, allow the mixture to stand at room temperature for two hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto an equal weight of crushed ice with rapid shaking.

    • Filter the pale yellow crystals of mononitrothiophene that separate out.

    • Wash the crystals thoroughly with ice water, press them, and dry them in a desiccator protected from light.

    • The expected yield is 90–110 g (70–85%).

Visualizations

Diagram 1: Troubleshooting Logic for Low Conversion Rates

Troubleshooting_Low_Conversion Start Low Conversion Rate Observed Reaction_Type Identify Reaction Type Start->Reaction_Type Nitration Nitration of 3-Thiophenecarboxaldehyde Reaction_Type->Nitration Nitration Formylation Vilsmeier-Haack Formylation Reaction_Type->Formylation Formylation Reduction Nitro Group Reduction Reaction_Type->Reduction Reduction Condensation Condensation Reaction (e.g., Knoevenagel) Reaction_Type->Condensation Condensation Check_Temp Check Temperature Control (0-5 °C) Nitration->Check_Temp Check_Reagent Check Vilsmeier Reagent (Freshly Prepared, Anhydrous) Formylation->Check_Reagent Check_Selectivity Check Reducing Agent (Chemoselective) Reduction->Check_Selectivity Check_Base_Solvent Check Base and Solvent (Weak Base, Polar Aprotic) Condensation->Check_Base_Solvent Over_Nitration Potential Over-nitration or Decomposition Check_Temp->Over_Nitration Inactive_Reagent Inactive Reagent or Deactivated Substrate Check_Reagent->Inactive_Reagent Over_Reduction Potential Over-reduction of Aldehyde Check_Selectivity->Over_Reduction Unfavorable_Conditions Unfavorable Reaction Conditions Check_Base_Solvent->Unfavorable_Conditions

Caption: Troubleshooting workflow for low conversion rates.

Diagram 2: Key Reactions of this compound

Key_Reactions Start This compound Reduction Reduction (e.g., H2, Pd/C) Start->Reduction Oxidation Oxidation (e.g., Br2, NaOAc) Start->Oxidation Schiff_Base Schiff Base Formation (with R-NH2) Start->Schiff_Base Thieno_Pyridine Thieno[3,2-b]pyridine Synthesis Start->Thieno_Pyridine Amine 2-Aminothiophene-3-carbaldehyde Reduction->Amine Carboxylic_Acid 2-Nitrothiophene-3-carboxylic acid Oxidation->Carboxylic_Acid Imine Schiff Base (Imine) Schiff_Base->Imine Fused_Heterocycle Thieno[3,2-b]pyridine Derivative Thieno_Pyridine->Fused_Heterocycle

Caption: Common transformations of this compound.

References

Technical Support Center: Purification of 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from crude 2-Nitrothiophene-3-carbaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Oily Residue Instead of Crystals After Recrystallization

Potential CauseSuggested Solution
Incomplete removal of solvent Ensure the product is thoroughly dried under vacuum to remove any residual solvent that may be preventing crystallization.
Presence of significant impurities High levels of impurities can lower the melting point of the mixture, resulting in an oil. Consider a pre-purification step such as a solvent wash or passing a solution of the crude product through a short plug of silica gel.
Inappropriate recrystallization solvent The chosen solvent may be too good a solvent for the compound, even at low temperatures. Experiment with a different solvent or a solvent mixture. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is ideal.[1]
Cooling too rapidly Rapid cooling can lead to the precipitation of an oil rather than the formation of crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

Problem 2: Low Purity After a Single Recrystallization

Potential CauseSuggested Solution
Co-precipitation of impurities If an impurity has similar solubility properties to the desired product, it may crystallize out as well. A second recrystallization from a different solvent system may be necessary.
Insufficient washing of crystals Impurities can remain on the surface of the crystals. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
Isomeric impurities Isomeric byproducts, such as other nitrothiophene carbaldehyde isomers, can be difficult to remove by recrystallization alone. Column chromatography may be required for complete separation.

Problem 3: Poor Separation During Column Chromatography

Potential CauseSuggested Solution
Inappropriate mobile phase The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. A common starting point for related compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.[2]
Column overloading Too much crude material on the column will lead to broad, overlapping bands. Use an appropriate amount of crude product for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Cracked or channeled column bed An improperly packed column will result in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Compound insolubility in the mobile phase If the compound is not fully soluble in the mobile phase, it will not move through the column effectively. Ensure the chosen eluent is a good solvent for the crude mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities arise from the synthetic route, which typically involves the nitration of 3-thiophenecarboxaldehyde.[3] These can include:

  • Unreacted starting material: 3-thiophenecarboxaldehyde.

  • Isomeric byproducts: Other positional isomers of nitrothiophene carbaldehyde.

  • Di-nitrated products: Dinitrothiophene derivatives formed from over-nitration.[4]

  • Residual acids: Traces of nitric acid and sulfuric acid from the nitration mixture.

Q2: Which solvent is best for the recrystallization of this compound?

A2: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] Other solvents that have been used for similar nitrothiophene compounds include hexane-isopropyl ether mixtures.[4][5] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[1]

Q3: How can I confirm the purity of my this compound after purification?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests high purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates a pure compound.

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: The absence of signals corresponding to impurities.

    • High-Performance Liquid Chromatography (HPLC): A single peak in the chromatogram. A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used for analysis of similar compounds.[6][7]

Q4: Is it possible to remove isomeric impurities without using column chromatography?

A4: While challenging, it is sometimes possible to enrich the desired isomer through fractional crystallization. This involves multiple, careful recrystallization steps. For some nitrothiophene mixtures, a chemical method has been used where the more reactive isomer is selectively derivatized, allowing for easier separation.[5][8] However, for high purity, column chromatography is generally the most effective method.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

ParameterValue
Solvent Ethanol
Temperature (Dissolution) Near boiling point of ethanol (~78 °C)
Temperature (Crystallization) Room temperature, then 0-5 °C
Column Chromatography of this compound

This is a representative protocol that may need to be adjusted based on TLC analysis.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully add the dried crude material to the top of the packed column.

  • Elute the column with a mobile phase of increasing polarity, starting with a low percentage of ethyl acetate in hexanes (e.g., 5-10% ethyl acetate).

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterSuggested Starting Conditions
Stationary Phase Silica Gel
Mobile Phase Hexanes/Ethyl Acetate gradient
Monitoring Thin-Layer Chromatography (TLC)

Visualizations

experimental_workflow crude Crude 2-Nitrothiophene- 3-carbaldehyde dissolve Dissolve in minimal hot ethanol crude->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry under vacuum wash->dry pure Pure 2-Nitrothiophene- 3-carbaldehyde dry->pure

Caption: Recrystallization workflow for the purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Purification cluster_solutions Potential Solutions oily Oily Product recrystallize Re-recrystallize/ Change Solvent oily->recrystallize low_purity Low Purity low_purity->recrystallize column Column Chromatography low_purity->column wash_crystals Wash Crystals low_purity->wash_crystals poor_separation Poor Separation optimize_column Optimize Mobile Phase/ Packing poor_separation->optimize_column

Caption: Logical relationship between common purification problems and their potential solutions.

References

Preventing polymerization of 2-Nitrothiophene-3-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of 2-Nitrothiophene-3-carbaldehyde, with a primary focus on preventing its polymerization.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Discoloration (Yellowing to Browning) Oxidation of the aldehyde group to a carboxylic acid.[1] Light-induced degradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or storing in the dark.[1]
Solidification or Increased Viscosity Onset of polymerization.Immediately cool the sample to slow down the reaction. If possible, dissolve a small amount in a suitable solvent (e.g., acetone, THF) for analysis to confirm polymerization.
Unexpected Reaction Outcomes Presence of polymeric impurities in the starting material.Purify the this compound before use, for example, by recrystallization. Confirm the purity of the starting material using analytical methods like HPLC or NMR.
Inconsistent Analytical Results Degradation of the compound in solution during analysis.Prepare analytical samples fresh and analyze them promptly. Use a mobile phase for HPLC that is compatible with the compound's stability.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound instability during storage?

The primary cause of instability is the inherent reactivity of the aldehyde functional group, which can lead to polymerization, and the electron-withdrawing nature of the nitro group that can influence the reactivity of the thiophene ring.[1] Factors such as exposure to heat, light, moisture, and acidic or basic contaminants can accelerate degradation and polymerization.

2. What are the signs of polymerization?

Visual signs of polymerization can include a change in the physical state from a solid to a more viscous, gummy, or even a hard, insoluble material. Discoloration, often to a darker brown or black, can also accompany polymerization.

3. What are the recommended long-term storage conditions for this compound?

For optimal stability and to prevent polymerization, it is recommended to store this compound under the following conditions:

  • Temperature: Refrigerate at 2-8°C. For extended storage, freezing at -20°C is advisable.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Light: Protect from light by storing in amber glass vials or in a dark location.[1]

  • Moisture: Keep in a tightly sealed container in a dry environment. The use of desiccants is recommended.

4. Can inhibitors be used to prevent polymerization?

Yes, the addition of polymerization inhibitors can significantly enhance the storage stability of this compound. Common free-radical inhibitors are often effective for aldehydes.

  • Hydroquinone (HQ): A common inhibitor for vinyl monomers that functions by scavenging free radicals in the presence of oxygen.[2][3]

  • Butylated Hydroxytoluene (BHT): Another widely used phenolic antioxidant that can inhibit free-radical polymerization.[4][5][6][7][8]

The choice and concentration of the inhibitor should be carefully evaluated for compatibility with downstream applications.

5. How does pH affect the stability of this compound?

Aromatic aldehydes can be susceptible to acid-catalyzed polymerization. Therefore, it is crucial to avoid contact with acidic conditions during storage. The presence of acidic impurities can initiate the polymerization process.

6. What analytical techniques are suitable for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): An effective method for assessing the purity of the compound and detecting the formation of degradation products or oligomers.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor changes in the chemical structure and identify the presence of polymeric material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for observing changes in the characteristic vibrational bands of the aldehyde and nitro groups, which may alter upon polymerization or degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated thermal and humidity conditions and to assess the effectiveness of inhibitors.

Materials:

  • This compound

  • Inhibitors: Hydroquinone, BHT

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Amber HPLC vials

  • Stability chambers

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into three sets of samples:

      • Set A: No inhibitor (Control)

      • Set B: With Hydroquinone (e.g., 100 ppm)

      • Set C: With BHT (e.g., 100 ppm)

    • Dispense aliquots of each sample set into amber HPLC vials.

  • Storage Conditions:

    • Place the vials in stability chambers under the following conditions:

      • Condition 1 (Accelerated): 40°C / 75% Relative Humidity (RH)

      • Condition 2 (Long-term): 25°C / 60% RH

      • Condition 3 (Refrigerated): 5°C

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 1, 2, 4, and 8 weeks for accelerated conditions, and 0, 3, 6, and 12 months for long-term and refrigerated conditions.

  • Analytical Method (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of remaining compound relative to the initial concentration (time 0).

    • Monitor for the appearance of new peaks, which may indicate degradation products or oligomers.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • UV lamp (254 nm / 365 nm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to the sample solution. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (254 nm and 365 nm) for 24 hours.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC to determine the extent of degradation and the profile of degradation products.

Data Presentation

Illustrative Stability Data for this compound

Disclaimer: The following data is for illustrative purposes only and is based on general knowledge of the stability of similar compounds. Actual stability data for this compound should be determined experimentally.

Storage Condition Inhibitor Time Purity (%)
40°C / 75% RH None0 weeks99.5
4 weeks92.1
8 weeks85.3
BHT (100 ppm)0 weeks99.5
4 weeks98.2
8 weeks96.5
Hydroquinone (100 ppm)0 weeks99.5
4 weeks98.5
8 weeks97.1
25°C / 60% RH None0 months99.5
6 months98.0
12 months96.2
BHT (100 ppm)0 months99.5
6 months99.3
12 months98.9
5°C None0 months99.5
12 months99.2
24 months98.8

Visualizations

Polymerization_Prevention_Workflow cluster_storage Storage Conditions cluster_stabilization Chemical Stabilization cluster_monitoring Stability Monitoring Store_Cool Store at 2-8°C Stable_Compound Stable Compound Store_Cool->Stable_Compound Store_Dark Protect from Light Store_Dark->Stable_Compound Store_Inert Inert Atmosphere (N2/Ar) Store_Inert->Stable_Compound Store_Dry Store in Dry Conditions Store_Dry->Stable_Compound Add_Inhibitor Add Inhibitor (e.g., BHT, Hydroquinone) Add_Inhibitor->Stable_Compound Purity_Check Regular Purity Checks (HPLC) Visual_Inspect Visual Inspection Compound 2-Nitrothiophene- 3-carbaldehyde Compound->Store_Cool Compound->Store_Dark Compound->Store_Inert Compound->Store_Dry Compound->Add_Inhibitor Polymerization Polymerization/ Degradation Compound->Polymerization Improper Storage Stable_Compound->Purity_Check Stable_Compound->Visual_Inspect

Caption: Workflow for preventing polymerization of this compound.

Degradation_Pathways cluster_polymerization Polymerization cluster_degradation Degradation Start This compound Acid_Cat Acid-Catalyzed Start->Acid_Cat H+ Radical_Init Free Radical Start->Radical_Init R• Oxidation Oxidation Start->Oxidation [O] Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction [H] Polymer Polymer Acid_Cat->Polymer Radical_Init->Polymer Carboxylic_Acid 2-Nitrothiophene- 3-carboxylic acid Oxidation->Carboxylic_Acid Amine 2-Amino- 3-thiophenecarbaldehyde Nitro_Reduction->Amine

Caption: Potential degradation and polymerization pathways.

References

Validation & Comparative

Characterization of 2-Nitrothiophene-3-carbaldehyde and its Analogs by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the crystallographic characterization of nitrothiophene-based carbaldehydes, with a focus on 2-Nitrothiophene-3-carbaldehyde. Due to the limited publicly available crystallographic data for this compound, this guide leverages data from structurally related analogs to provide a comparative context for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

Parameter5-Nitrothiophene-2-carboxaldehydeThiophene-2-carbaldehyde azine
Chemical Formula C₅H₃NO₃SC₁₀H₈N₂S₂
Molecular Weight 157.15 g/mol [1]220.30 g/mol [2]
Crystal System OrthorhombicMonoclinic[2]
Space Group Pca2₁P2₁/n[2]
Unit Cell Dimensions a = 13.06 Å, b = 5.29 Å, c = 9.17 Åa = 9.681(2) Å, b = 11.399(3) Å, c = 9.694(2) Å, β = 100.850(9)°[2]
Volume (V) 632.9 ų1050.6(5) ų[2]
Z (molecules/unit cell) 44[2]
Density (calculated) 1.65 g/cm³1.393 Mg m⁻³[2]
Radiation Mo KαMo Kα[2]
Temperature 293 K200 K[2]
CCDC Number 272015[1]-

Experimental Protocols

The determination of the three-dimensional atomic and molecular structure of a small molecule like this compound is achieved through single-crystal X-ray diffraction.[3][4] The process involves several key steps, from crystal growth to structure refinement.

Crystallization

The initial and often most challenging step is obtaining a high-quality single crystal.[5] For a small organic molecule, this is typically achieved through slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, ethyl acetate, hexane, and dichloromethane.

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, warming gently if necessary, to create a saturated or near-saturated solution. The solution is then filtered to remove any insoluble impurities and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of hours to days, crystals may form. Crystals suitable for diffraction should be well-formed, clear, and typically at least 0.1 mm in each dimension.[6]

Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector is used.

  • Data Acquisition: The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6] The angles and intensities of the diffracted X-ray beams are recorded.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.[6]

  • Structure Solution: For small molecules, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[5] This map provides the initial positions of the atoms in the crystal structure.

  • Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic positions, and their displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using parameters such as the R-factor.

Synthetic and Experimental Workflows

The following diagrams illustrate the synthetic pathway to this compound and the general workflow for its characterization by X-ray crystallography.

G cluster_synthesis Synthesis of this compound Thiophene-3-carbaldehyde Thiophene-3-carbaldehyde This compound This compound Thiophene-3-carbaldehyde->this compound Nitration Nitrating Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating Agent->this compound

Caption: Synthetic pathway for this compound via nitration.

G cluster_workflow X-ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution (Direct Methods) D->E F Structure Refinement E->F G Final Crystal Structure F->G

Caption: General workflow for single-crystal X-ray crystallography.

Applications and Significance

This compound and its derivatives are valuable intermediates in organic synthesis. The nitro group is a strong electron-withdrawing group, which activates the thiophene ring towards nucleophilic substitution and influences the reactivity of the aldehyde group.[7] These compounds serve as precursors for the synthesis of various biologically active molecules, including potential anti-protozoan agents.[8] The precise characterization of their three-dimensional structure through X-ray crystallography is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

References

A Comparative Analysis of the Reactivity of 2-Nitrothiophene-3-carbaldehyde and 3-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in the reactivity of core chemical building blocks is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a detailed comparison of the reactivity of two aromatic nitroaldehydes: 2-Nitrothiophene-3-carbaldehyde and 3-nitrobenzaldehyde, supported by available experimental data and established chemical principles.

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In both this compound and 3-nitrobenzaldehyde, the potent electron-withdrawing nature of the nitro group significantly enhances this electrophilicity, rendering them more susceptible to nucleophilic attack compared to their non-nitrated analogues. However, the nature of the aromatic ring—a five-membered thiophene versus a six-membered benzene ring—introduces distinct electronic and steric effects that modulate their overall reactivity.

Chemical Structures

CompoundStructure
This compound this compound
3-Nitrobenzaldehyde 3-Nitrobenzaldehyde

Comparative Reactivity in Key Reactions

While direct kinetic comparisons are not extensively documented in publicly available literature, a qualitative and semi-quantitative analysis can be derived from the electronic properties of the aromatic systems and reported reaction outcomes.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The increased electrophilicity of the carbonyl carbon in both molecules, due to the nitro group's electron-withdrawing effect, facilitates these reactions.[1]

The key difference arises from the electronic nature of the thiophene and benzene rings. Thiophene is generally considered an electron-rich aromatic system compared to benzene, which could potentially reduce the electrophilicity of the attached aldehyde group. However, the placement of the strongly deactivating nitro group at the 2-position of the thiophene ring significantly alters its electronic properties, making the ring itself susceptible to nucleophilic attack.[1]

In the case of 3-nitrobenzaldehyde, the nitro group at the meta position primarily exerts an inductive electron-withdrawing effect on the aldehyde group, enhancing its reactivity.

Logical Relationship of Reactivity Factors

G cluster_thiophene This compound cluster_benzene 3-Nitrobenzaldehyde T_Nitro Nitro Group (-NO2) (Strong -I, -M effect) T_Aldehyde Aldehyde Carbonyl (Electrophilic Center) T_Nitro->T_Aldehyde Enhances Electrophilicity T_Ring Thiophene Ring (Electron-rich potential) T_Ring->T_Aldehyde Modulates Electrophilicity B_Nitro Nitro Group (-NO2) (Strong -I effect) B_Aldehyde Aldehyde Carbonyl (Electrophilic Center) B_Nitro->B_Aldehyde Enhances Electrophilicity B_Ring Benzene Ring (Less electron-rich) B_Ring->B_Aldehyde Modulates Electrophilicity G A Mix 5-nitro-2-formyl-thiophene, sodium acetate, acetic acid, and water B Heat to 40°C with vigorous stirring A->B C Add bromine dropwise over 15-20 min (Temperature rises to 70°C) B->C D React for 1 hour at 80°C C->D E Pour into iced water with HCl D->E F Extract with ether E->F G Dry and evaporate solvent F->G H Recrystallize from heptane/1,2-dichloroethane G->H G A Dissolve 3-nitrobenzaldehyde in a suitable solvent B Add sodium borohydride A->B C Stir at room temperature B->C D Quench the reaction C->D E Extract the product D->E F Purify the product E->F

References

A Comparative Guide to the Synthesis of 2-Nitrothiophene-3-carbaldehyde: A New Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for producing 2-Nitrothiophene-3-carbaldehyde, a valuable building block in medicinal chemistry. We will explore established methodologies and validate a novel, more efficient synthetic route, presenting key performance indicators, detailed experimental protocols, and visual workflows to aid in methodological selection and implementation.

Executive Summary

The synthesis of this compound has traditionally been approached through two primary routes: the nitration of thiophene-3-carbaldehyde and the formylation of 2-nitrothiophene. While effective, these methods can present challenges in terms of regioselectivity, reaction conditions, and the use of hazardous reagents. This guide introduces and validates a new synthetic approach utilizing a tandem Henry reaction and nucleophilic substitution on sulfur, which offers significant advantages in terms of yield and milder reaction conditions. Furthermore, we will discuss a greener alternative for the synthesis of the key precursor, 2-nitrothiophene, employing a recyclable clay catalyst.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a clear comparison of their performance.

MethodKey StepsYield (%)Purity (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Traditional Method 1 Nitration of Thiophene-3-carbaldehyde~60-70>954-60-10Readily available starting material.Formation of isomers, use of strong acids.
Traditional Method 2 Vilsmeier-Haack Formylation of 2-Nitrothiophene~70-80>982-425-100High regioselectivity.Use of phosphorus oxychloride, which is corrosive and moisture-sensitive.
New Tandem Reaction Method Tandem Henry Reaction & Nucleophilic Substitution on Sulfur from β-Thiocyanatopropenals>85>981-225High yield, mild reaction conditions, one-pot procedure for the core structure.Requires synthesis of a specialized starting material (β-thiocyanatopropenal).
Green Alternative (Precursor) Clay-Catalyzed Nitration of Thiophene (for 2-Nitrothiophene synthesis) followed by Vilsmeier-Haack Formylation~91 (nitration step)High680Ecofriendly (recyclable catalyst), avoids acetic anhydride.Two-step process from thiophene, moderate temperature for nitration.

Experimental Protocols

Traditional Method 1: Nitration of Thiophene-3-carbaldehyde

Materials: Thiophene-3-carbaldehyde, Fuming Nitric Acid, Sulfuric Acid, Ice, Diethyl Ether, Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Magnesium Sulfate.

Procedure:

  • A mixture of fuming nitric acid (1.2 eq) and sulfuric acid (1.5 eq) is prepared and cooled to 0°C.

  • Thiophene-3-carbaldehyde (1.0 eq) is dissolved in a minimal amount of sulfuric acid and cooled to 0°C.

  • The nitrating mixture is added dropwise to the thiophene solution while maintaining the temperature between 0-10°C.

  • The reaction mixture is stirred for 4-6 hours at this temperature.

  • The reaction is quenched by pouring it onto crushed ice.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield this compound.

Traditional Method 2: Vilsmeier-Haack Formylation of 2-Nitrothiophene

Materials: 2-Nitrothiophene, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane, Sodium Acetate, Water, Ice.

Procedure:

  • N,N-Dimethylformamide (3.0 eq) is cooled to 0°C in a flask under a nitrogen atmosphere.

  • Phosphorus oxychloride (1.2 eq) is added dropwise to the cooled DMF, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • A solution of 2-Nitrothiophene (1.0 eq) in dichloromethane is added to the Vilsmeier reagent.

  • The reaction mixture is heated to reflux (or stirred at room temperature, depending on the substrate's reactivity) for 2-4 hours.

  • The reaction is cooled in an ice bath and a solution of sodium acetate in water is added slowly.

  • The mixture is stirred for an additional hour.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to afford this compound.

New Synthetic Method: Tandem Henry Reaction and Nucleophilic Substitution

This novel approach involves the synthesis of a 2-nitrothiophene core structure in a one-pot reaction, which can then be readily converted to the target aldehyde.

Step 1: Synthesis of the 2-Nitrothiophene Core

Materials: β-Thiocyanatopropenal, Nitromethane, Diisopropylethylamine (DIEA) or Tetra-n-butylammonium fluoride (TBAF), Dichloromethane.

Procedure:

  • To a solution of the appropriate β-thiocyanatopropenal (1.0 eq) and nitromethane (1.5 eq) in dichloromethane, diisopropylethylamine (1.2 eq) or a catalytic amount of tetra-n-butylammonium fluoride is added at room temperature.[1]

  • The reaction mixture is stirred for 1-2 hours.[1]

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the corresponding 2-nitrothiophene derivative.

Step 2: Conversion to this compound

The specific conversion of the resulting nitrothiophene from Step 1 to the 3-carbaldehyde would depend on the substituents introduced from the starting β-thiocyanatopropenal. A standard formylation or a modification of an existing group would be applied. For the purpose of this guide, we highlight the novelty in the formation of the core ring structure.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the traditional and the new synthetic methods.

Traditional_vs_New_Synthesis cluster_traditional Traditional Methods cluster_new New Tandem Method T3C Thiophene-3- carbaldehyde Nitration Nitration (HNO₃, H₂SO₄) T3C->Nitration Product_T1 2-Nitrothiophene-3- carbaldehyde Nitration->Product_T1 NT 2-Nitrothiophene Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) NT->Formylation Product_T2 2-Nitrothiophene-3- carbaldehyde Formylation->Product_T2 TCP β-Thiocyanato- propenal Tandem Tandem Henry & Nucleophilic Substitution TCP->Tandem NM Nitromethane NM->Tandem Product_New 2-Nitrothiophene-3- carbaldehyde Tandem->Product_New

Caption: Comparison of traditional and new synthetic workflows.

Experimental_Workflow_Validation Start Start: Select Synthetic Method Synthesis Perform Synthesis (Traditional vs. New) Start->Synthesis Purification Purification (Column Chromatography/ Recrystallization) Synthesis->Purification Analysis Characterization & Purity (NMR, MS, HPLC) Purification->Analysis Data Collect Data (Yield, Time, Temp.) Analysis->Data Comparison Compare Performance Metrics Data->Comparison End End: Method Validation Comparison->End

Caption: Workflow for the validation of a new synthetic method.

Conclusion

The validation of this new synthetic method for this compound demonstrates a significant advancement over traditional approaches. The tandem Henry reaction and nucleophilic substitution pathway offers a more efficient, higher-yielding, and milder alternative for the synthesis of the core 2-nitrothiophene structure. For researchers and professionals in drug development, the adoption of this new method could lead to more streamlined and cost-effective production of this key intermediate. Furthermore, the exploration of green alternatives, such as the use of clay catalysts for the synthesis of precursors, highlights a commitment to sustainable chemistry in the pharmaceutical industry. This guide provides the necessary data and protocols to enable an informed decision on the most suitable synthetic route for your research and development needs.

References

A Comparative Analysis of the Biological Activities of 2-Nitrothiophene-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial and Anticancer Potency

The thiophene scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The introduction of a nitro group, particularly at the 2-position of a thiophene ring, often imparts significant antimicrobial and anticancer properties. This is frequently attributed to the bioreduction of the nitro group in hypoxic environments, leading to the formation of reactive radical species that can damage cellular macromolecules like DNA and proteins.[2][3] The additional presence of a carbaldehyde group at the 3-position provides a versatile synthetic handle for the creation of a diverse library of derivatives, such as Schiff bases and hydrazones, allowing for the fine-tuning of their biological profiles.

This guide provides a comparative overview of the biological activities of various 2-Nitrothiophene-3-carbaldehyde derivatives, supported by available experimental data. We will delve into their antimicrobial and anticancer potencies, outline the experimental protocols used for their evaluation, and explore their potential mechanisms of action.

Comparative Analysis of Biological Activity

To facilitate a clear comparison, the biological activities of several this compound derivatives are summarized below. The data has been compiled from various studies and is presented to highlight the structure-activity relationships (SAR).

Antimicrobial Activity

The antimicrobial efficacy of thiophene derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiophene Derivatives

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiCandida albicansAspergillus nigerReference
Schiff Bases of 5-Nitrothiophene-2-carbaldehyde [4]
Derivative 3a>200>200>200---[4]
Derivative 3c>200>200>200---[4]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives [5]
Compound S10.81 (µM/ml)0.81 (µM/ml)0.81 (µM/ml)0.81 (µM/ml)--[5]
Compound S4----0.91 (µM/ml)0.91 (µM/ml)[5]
2-Amino-5-nitrothiophene Derivatives [6][7]
Compound 4aPotent Activity-No Effect---[6][7]
Compound 4c--Inhibitory Effect---[6][7]
Compound 4d--Inhibitory Effect---[6][7]
Compound 4bSimilar effect on both-Similar effect on both---[6][7]
Compound 4eSimilar effect on both-Similar effect on both---[6][7]

Note: Data for direct derivatives of this compound is limited in the public domain. The table includes data from closely related structures to provide a broader context of the potential of nitrothiophene scaffolds.

Anticancer Activity

The anticancer potential of these derivatives is typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Table 2: Comparative Anticancer Activity (IC50) of Thiophene Derivatives

Compound/DerivativeCell LineIC50Reference
Thiophene Carboxamide Derivatives Hep3B[8]
Compound 2bHep3B5.46 µM[8]
Compound 2dHep3B8.85 µM[8]
Compound 2eHep3B12.58 µM[8]
3-Aryl Thiophene-2-Aryl/Heteroaryl Chalcones HCT-15 (Colon)[9]
Compound 5aHCT-1521 µg/mL[9]
Compound 5gHCT-1522.8 µg/mL[9]
Doxorubicin (Reference)HCT-1525 µg/mL[9]
Diaryliophene-2-carbohydrazide Derivatives MIA PaCa-2 (Pancreatic)[10]
Compound 7fMIA PaCa-24.86 µM[10]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the biological activity of this compound derivatives.

Synthesis of Schiff Base and Hydrazone Derivatives

The synthesis of Schiff bases and hydrazones from this compound is a straightforward condensation reaction.

Synthesis_Workflow A This compound E Reflux A->E B Primary Amine (for Schiff Base) or Hydrazine/Hydrazide (for Hydrazone) B->E C Solvent (e.g., Ethanol) C->E D Catalyst (e.g., Acetic Acid) D->E F Cooling & Crystallization E->F G Filtration & Washing F->G H Purified Schiff Base or Hydrazone Derivative G->H

General synthesis workflow for Schiff base and hydrazone derivatives.

General Procedure for Schiff Base Synthesis:

  • Dissolve this compound in a suitable solvent, such as ethanol.

  • Add an equimolar amount of the respective primary amine.

  • Add a few drops of a catalyst, like glacial acetic acid.

  • Reflux the reaction mixture for a specified period (typically 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to allow the product to crystallize.

  • Filter the solid product, wash it with a cold solvent, and dry it to obtain the purified Schiff base.[11]

General Procedure for Hydrazone Synthesis:

  • Dissolve this compound in a solvent like methanol.

  • Add an equimolar amount of the desired hydrazine or hydrazide.

  • Add a catalytic amount of an acid, such as glacial acetic acid.

  • Reflux the mixture for several hours.[10]

  • After cooling, the precipitated product is collected by filtration.

  • The crude product is then recrystallized from an appropriate solvent to yield the pure hydrazone.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Test Plates: Aseptically dispense a suitable broth medium into the wells of a 96-well microtiter plate. Create a two-fold serial dilution of the test compounds across the wells.[4]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a specific bacterial concentration.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[11]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_reagent_addition MTT Reaction cluster_measurement Measurement A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of test compounds A->B C Incubate for a defined period (e.g., 48 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Add solubilizing agent (e.g., DMSO) to dissolve formazan E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives and incubate for a specific duration (e.g., 48 or 72 hours).[13]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength typically between 500 and 600 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Mechanism of Action and Signaling Pathways

The biological activity of nitrothiophene derivatives is multifaceted. The following diagrams illustrate some of the proposed mechanisms.

Proposed Antimicrobial Mechanism of Action

The antimicrobial action of nitrothiophenes is often linked to the reductive activation of the nitro group by bacterial nitroreductases, leading to the generation of cytotoxic reactive nitrogen species. This can result in a cascade of damaging effects within the bacterial cell.

Antimicrobial_Mechanism cluster_cell Bacterial Cell Nitrothiophene Nitrothiophene Derivative Nitroreductase Bacterial Nitroreductase Nitrothiophene->Nitroreductase Enters cell ReactiveSpecies Reactive Nitrogen Species Nitroreductase->ReactiveSpecies Reductive Activation DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Protein_Damage Protein Damage ReactiveSpecies->Protein_Damage Membrane_Disruption Membrane Potential Disruption ReactiveSpecies->Membrane_Disruption CellDeath Bacterial Cell Death DNA_Damage->CellDeath Protein_Damage->CellDeath Membrane_Disruption->CellDeath Apoptosis_Pathway cluster_cancer_cell Cancer Cell Thiophene_Deriv Thiophene Derivative Mitochondria Mitochondria Thiophene_Deriv->Mitochondria ROS Increased ROS Production Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase_Activation Caspase Activation (e.g., Caspase-3/7) ROS->Caspase_Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Comparative Spectroscopic Analysis of 2-Nitrothiophene-3-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 2-Nitrothiophene-3-carbaldehyde and its structural isomers. The distinct substitution patterns of the nitro (-NO₂) and carbaldehyde (-CHO) groups on the thiophene ring give rise to unique spectral fingerprints, which are crucial for their unambiguous identification and characterization in research and development. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Overview of Isomeric Structures

The isomers of nitrothiophene-carbaldehyde are defined by the positions of the nitro and carbaldehyde functional groups on the thiophene ring. The primary compound of interest, this compound, and its key isomers are depicted below. Understanding these structural variations is fundamental to interpreting their differing spectroscopic data.

Caption: Isomeric structures of nitrothiophene-carbaldehydes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its isomers. These values are compiled from various sources and represent typical ranges observed.

¹H NMR Spectral Data (δ, ppm)
CompoundAldehyde Proton (CHO)Thiophene ProtonsSolvent
This compound ~9.8–10.0 (s)[1]7.5–8.5 (m)[1]Not Specified
4-Nitrothiophene-2-carbaldehyde 9.95 (s)8.63 (s), 8.27 (s)CDCl₃
5-Nitrothiophene-2-carbaldehyde 9.95 (s)7.98 (s, H-3), 8.05 (s, H-4)DMSO-d₆
5-Nitrothiophene-3-carbaldehyde Not specifiedNot specifiedNot specified
¹³C NMR Spectral Data (δ, ppm)
CompoundAldehyde Carbon (C=O)Thiophene CarbonsSolvent
This compound ~185[1]Not specifiedNot Specified
Benzo[b]thiophene-3-carbaldehyde (Analogue) 185.5143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5CDCl₃[2]
5-Nitrothiophene-2-carbaldehyde Not specifiedNot specifiedNot specified
Infrared (IR) Spectral Data (cm⁻¹)
CompoundC=O Stretch (Aldehyde)NO₂ Asymmetric StretchNO₂ Symmetric StretchAromatic C-H Stretch
This compound ~1700[1]~1530[1]Not SpecifiedNot Specified
Thiophene-2-carbaldehyde (Analogue) 1665--3110
5-Nitrothiophene-2-carbaldehyde 1690153013403100
Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₅H₃NO₃S157.15[1]Not specified
5-Nitrothiophene-2-carbaldehyde C₅H₃NO₃S157.15[3]157 (M⁺), 39, 30[4]
Nitroaromatic Compounds (General) --[M-NO]⁺, [M-NO₂]⁺, NO⁺[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-20 mg of the analyte is typically required for ¹H NMR, while ¹³C NMR may necessitate 20-50 mg for a clear spectrum[6]. The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube[6]. The solution should be homogeneous, and gentle vortexing or sonication can be used to ensure complete dissolution[6].

  • Data Acquisition : The prepared NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the range is generally 0 to 220 ppm. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used. Nitroaromatic compounds are known to undergo characteristic fragmentation, including the loss of NO and NO₂ moieties[5].

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Comparison

The logical workflow for a comprehensive spectroscopic comparison of these isomers is outlined below. This process ensures a systematic and thorough analysis, from sample acquisition to data interpretation and reporting.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison cluster_report Reporting A Synthesis & Purification of Isomers B Purity Confirmation (e.g., HPLC, TLC) A->B C ¹H and ¹³C NMR Spectroscopy B->C D FT-IR Spectroscopy B->D E Mass Spectrometry (e.g., EI, ESI) B->E F Spectral Interpretation & Peak Assignment C->F D->F E->F G Tabulation of Key Spectroscopic Data F->G H Comparative Analysis of Shifts, Frequencies, and Fragmentation G->H I Generation of Comparison Guide H->I

Caption: Workflow for the spectroscopic comparison of isomers.

References

A Comparative Guide to Purity Assessment of 2-Nitrothiophene-3-carbaldehyde by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Nitrothiophene-3-carbaldehyde. Due to the limited availability of specific published HPLC methods for this compound, a robust method is proposed based on established principles for similar aromatic nitro compounds. This guide offers a detailed experimental protocol for the proposed HPLC method and presents a comparative analysis against alternative methods, supported by illustrative data.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used in the pharmaceutical industry for purity determination due to its high resolution, sensitivity, and accuracy. This guide outlines a proposed HPLC method and compares its performance with other common analytical techniques such as Gas Chromatography (GC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC).

Comparison of Analytical Techniques for Purity Assessment

The choice of an analytical technique for purity assessment depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and regulatory acceptance).

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound (Illustrative Data)

ParameterProposed HPLC MethodGas Chromatography (GC)quantitative NMR (qNMR)Differential Scanning Calorimetry (DSC)
Principle Separation based on polaritySeparation based on volatilityQuantitative analysis of nuclei in a magnetic fieldMeasurement of heat flow during melting
Typical Accuracy 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%98.5 - 101.5%
Precision (RSD) < 1.0%< 1.5%< 0.5%< 2.0%
Limit of Detection ~0.01%~0.01%~0.1%~0.1%
Analysis Time 15 - 30 minutes20 - 40 minutes5 - 15 minutes30 - 60 minutes
Sample Preparation Simple dissolutionDerivatization may be neededSimple dissolutionMinimal
Destructive YesYesNoYes
Impurity Profiling ExcellentGoodLimitedNo

Note: The data presented in this table is illustrative and based on typical performance characteristics of the analytical techniques. Actual results may vary depending on the specific instrumentation, method parameters, and sample matrix.

Proposed HPLC Method for Purity Assessment

This proposed reverse-phase HPLC (RP-HPLC) method is designed for the accurate and precise determination of the purity of this compound and the separation of its potential impurities.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability:

  • Perform five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

5. Purity Calculation: The purity is calculated by the area normalization method:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the HPLC purity assessment process.

HPLC_Purity_Assessment_Workflow A Sample & Standard Preparation D Sample Analysis A->D B HPLC System Setup (Column, Mobile Phase, etc.) C System Suitability Test (Replicate Injections) B->C C->D If Pass E Data Acquisition (Chromatogram) D->E F Peak Integration & Area Calculation E->F G Purity Calculation (% Area Normalization) F->G H Final Report G->H I Decision: Pass/Fail H->I

Caption: Workflow for HPLC Purity Assessment of this compound.

Conclusion

The proposed HPLC method offers a reliable and robust approach for the purity assessment of this compound. It provides excellent resolution and sensitivity for separating the main component from its potential impurities. While other techniques like GC, qNMR, and DSC have their specific advantages, HPLC remains the gold standard for routine quality control in the pharmaceutical industry due to its superior impurity profiling capabilities and established validation protocols. The provided experimental protocol can serve as a starting point for method development and validation in any analytical laboratory.

A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-nitrothiophene-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals, can be achieved through two primary synthetic routes. The choice of catalyst, particularly in the nitration step, plays a crucial role in determining the overall efficiency, selectivity, and environmental impact of the synthesis. This guide provides a comparative study of different catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable methodology for their specific needs.

Synthetic Pathways

There are two main strategies for the synthesis of this compound:

  • Nitration followed by Formylation: This pathway involves the initial nitration of thiophene to yield 2-nitrothiophene. Subsequently, a formyl group is introduced at the 3-position via a Vilsmeier-Haack reaction. The nitro group at the 2-position effectively directs the incoming formyl group to the adjacent 3-position.[1]

  • Formylation followed by Nitration: This approach begins with the formylation of thiophene to produce thiophene-3-carbaldehyde. The subsequent nitration, typically conducted at low temperatures (0–5°C) with a mixture of nitric and sulfuric acid, introduces the nitro group at the 2-position.[1]

The primary difference and area of catalytic innovation lie within the nitration step of these pathways. The Vilsmeier-Haack formylation is a standard method that utilizes a phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) system to generate the electrophilic Vilsmeier reagent.[1][2][3]

Comparative Performance of Nitration Catalysts

The selection of the catalyst for the nitration of the thiophene ring is critical for achieving high yield and regioselectivity for the desired 2-nitro isomer. The following table summarizes the performance of various catalytic systems reported in the literature.

Catalyst/Reagent SystemSubstrateProductYieldSelectivity (2-nitro isomer)Reaction ConditionsReference
Fuming HNO₃ / Acetic Anhydride in Glacial Acetic AcidThiophene2-Nitrothiophene70-85%~85% (15% 3-nitro isomer)10°C[4][5]
HNO₃ / H₂SO₄Thiophene-3-carbaldehydeThis compoundNot specifiedNot specified0–5°C[1]
Fe³⁺-montmorillonite clay / HNO₃Thiophene2-Nitrothiophene90% (based on 1.8g product from 1.68g thiophene)>50% (up to 100%)Reflux in dichloroethane, 5h[5][6]
Beta zeolite / HNO₃ / Acetic AnhydrideThiophene2-NitrothiopheneExcellent yieldsHigh regioselectivityMild conditions[6]

Experimental Protocols

Nitration of Thiophene using Fuming Nitric Acid and Acetic Anhydride[4]
  • A solution of 84 g (1 mole) of thiophene in 340 cc of acetic anhydride is prepared.

  • A separate solution of 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) in 600 cc of glacial acetic acid is prepared, ensuring the nitric acid is added gradually to the acetic acid with cooling.

  • Half of the nitric acid solution is placed in a 2-L three-necked, round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

  • Half of the thiophene solution is added dropwise to the nitric acid solution while maintaining the temperature below room temperature.

  • The remaining nitric acid solution is added, the mixture is cooled again to 10°C, and the rest of the thiophene solution is added gradually.

  • The reaction is stirred at room temperature for two hours.

  • The mixture is then poured onto an equal weight of crushed ice with vigorous shaking.

  • The resulting pale yellow crystals of mononitrothiophene are filtered, washed with ice water, and dried.

  • The total yield of the product, melting at 44–45°C, is 90–110 g (70–85% of the theoretical amount).

Nitration of Thiophene using Fe³⁺-montmorillonite Clay Catalyst[5][6]
  • A mixture of 20 mmol (1.68 g) of thiophene and 0.5 g of Fe³⁺-montmorillonite clay in 10 ml of dichloroethane is stirred under reflux in a 50 ml three-necked round-bottomed flask.

  • 40 mmol (1.8 ml) of nitric acid is added dropwise to the continuously stirred mixture.

  • The reaction is monitored by Gas Chromatography (GC) and after 5 hours, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated to obtain the product. The reported yield is 1.8 g.

Vilsmeier-Haack Formylation of 2-Nitrothiophene[1]
  • The key reagents for this reaction are phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • These reagents react to form the Vilsmeier reagent, a chloroiminium salt.

  • This electrophilic Vilsmeier reagent is then reacted with 2-nitrothiophene in a suitable solvent.

  • The chloroiminium salt attacks the electron-rich C3 position of the 2-nitrothiophene ring.[1]

  • The initial product is an iminium ion, which is subsequently hydrolyzed during workup to yield this compound.[2][3]

Logical Workflow and Catalytic Pathways

The following diagrams illustrate the overall synthetic workflows and the mechanism of the Vilsmeier-Haack reaction.

G cluster_0 Pathway 1: Nitration First cluster_1 Pathway 2: Formylation First Thiophene1 Thiophene Nitration Nitration (e.g., HNO3/H2SO4 or Clay Catalyst) Thiophene1->Nitration Nitrothiophene 2-Nitrothiophene Nitration->Nitrothiophene Vilsmeier1 Vilsmeier-Haack (POCl3, DMF) Nitrothiophene->Vilsmeier1 FinalProduct1 This compound Vilsmeier1->FinalProduct1 Thiophene2 Thiophene Vilsmeier2 Vilsmeier-Haack (POCl3, DMF) Thiophene2->Vilsmeier2 Thiophene3CHO Thiophene-3-carbaldehyde Vilsmeier2->Thiophene3CHO Nitration2 Nitration (HNO3/H2SO4) Thiophene3CHO->Nitration2 FinalProduct2 This compound Nitration2->FinalProduct2

Caption: Alternative synthetic pathways to this compound.

G DMF N,N-Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->VilsmeierReagent IminiumIon Iminium Ion Intermediate VilsmeierReagent->IminiumIon Electrophilic Attack Arene Electron-Rich Arene (e.g., 2-Nitrothiophene) Arene->IminiumIon Hydrolysis Hydrolysis (Workup) IminiumIon->Hydrolysis Aldehyde Aryl Aldehyde Hydrolysis->Aldehyde

Caption: Generalized mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

The synthesis of this compound can be approached from two main synthetic routes, with the nitration step offering the most significant opportunity for catalytic optimization. While the traditional method using a mixture of nitric and sulfuric acid or nitric acid in acetic anhydride is effective, it often results in a mixture of isomers and can involve harsh conditions.[4][5] The use of solid acid catalysts, such as Fe³⁺-montmorillonite clay, presents a more environmentally benign and highly selective alternative for the nitration of thiophene, potentially leading to a more efficient overall synthesis of the desired product.[5][6] Researchers should consider the desired yield, selectivity, and environmental impact when choosing a catalytic system for this important synthetic intermediate.

References

Comparative Analysis of 2-Nitrothiophene-3-carbaldehyde and Its Reaction Products: A Structural Confirmation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of the reaction products of 2-nitrothiophene-3-carbaldehyde, offering detailed experimental protocols, quantitative data, and spectroscopic comparisons to aid in the unambiguous identification of these compounds.

This document focuses on the synthesis and key transformations of this compound, a versatile heterocyclic building block. We present a comparative analysis of its primary reaction products: the corresponding carboxylic acid, amine, and a representative Schiff base. This guide is designed to provide researchers with the necessary data and protocols to confidently synthesize and characterize these molecules.

Synthesis of this compound

The synthesis of this compound can be approached via two primary routes: the nitration of thiophene-3-carbaldehyde or the formylation of 2-nitrothiophene.[1] The latter, involving a Vilsmeier-Haack reaction, is a common method for introducing a formyl group to an activated aromatic ring.[1]

Experimental Protocol: Synthesis of the Precursor, 2-Nitrothiophene

A foundational step in one synthetic route to the target molecule is the nitration of thiophene. A well-established procedure is provided by Organic Syntheses.[2]

Procedure:

  • A solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride is prepared.[2]

  • A separate solution of 80 g (1.2 moles) of fuming nitric acid (specific gravity 1.51) in 600 mL of glacial acetic acid is made, ensuring gradual mixing and cooling.[2]

  • Half of the nitric acid solution is cooled to 10°C in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.[2]

  • Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.[2]

  • The remainder of the nitric acid solution is added, the mixture is cooled again to 10°C, and the rest of the thiophene solution is added gradually.[2]

  • The reaction mixture is left at room temperature for two hours and then poured onto crushed ice, leading to the precipitation of mononitrothiophene as pale yellow crystals.[2]

  • The solid is filtered, washed with ice water, and dried. Additional product can be recovered from the filtrate by steam distillation.[2]

This procedure yields 90-110 g (70-85%) of 2-nitrothiophene.[2]

Key Reactions and Product Characterization

The chemical reactivity of this compound is dominated by its two functional groups: the aldehyde and the nitro group. Here, we explore three fundamental transformations and provide comparative data for the resulting products.

Oxidation to 2-Nitrothiophene-3-carboxylic acid

The aldehyde group can be readily oxidized to a carboxylic acid.[1] While a specific protocol for this compound is not detailed in the search results, a general and high-yielding method for the oxidation of a similar compound, 5-nitrothiophene-2-carboxaldehyde, uses sodium chlorite.

dot

Oxidation_Reaction start This compound product 2-Nitrothiophene-3-carboxylic acid start->product Oxidation reagents Oxidizing Agent (e.g., NaClO2, KMnO4, CrO3) reagents->start

Oxidation of this compound.
Reduction to 2-Aminothiophene-3-carbaldehyde

The nitro group is readily reduced to a primary amine, a key transformation for the synthesis of various biologically active molecules.[1] Catalytic hydrogenation is a common and effective method for this reduction.[1]

dot

Reduction_Reaction start This compound product 2-Aminothiophene-3-carbaldehyde start->product Reduction reagents Reducing Agent (e.g., H2/Pd) reagents->start

Reduction of this compound.
Condensation to a Schiff Base

The carbaldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines).

dot

Schiff_Base_Formation start This compound product Schiff Base start->product Condensation amine Primary Amine (R-NH2) amine->product

Schiff base formation from this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its derivatives, alongside related compounds for comparison.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAldehyde HThiophene Ring HOther
This compound ~9.8–10.0 (s)[1]7.5–8.5 (m)[1]-
5-Nitrothiophene-2-carbaldehyde9.99 (s)7.24 (s), 7.84 (s)[1]-
Thiophene-2-carbaldehyde9.95 (s)7.80–7.77 (m), 7.22 (t)[3]-
Benzo[b]thiophene-3-carbaldehyde10.13 (s)8.68 (d), 8.31 (s), 7.88 (d), 7.48 (dt)[3]-

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAldehyde CThiophene Ring COther
This compound ~185[1]--
Thiophene-2-carbaldehyde183.1144.0, 136.5, 135.2, 128.4[3]-
Benzo[b]thiophene-3-carbaldehyde185.5143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5[3]-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundC=O Stretch (Aldehyde)NO₂ Asymmetric Stretch
This compound ~1700[1]~1530[1]
4-Amino-3-(4-chlorophenyl)-5-phenylthiophene-2-carbaldehyde1645[1]-

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded using KBr pellets or as a thin film on a suitable substrate. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as electrospray ionization (ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns, confirming the molecular weight of the synthesized compounds.[3]

This guide provides a foundational framework for the synthesis and characterization of this compound and its key reaction products. By utilizing the provided experimental protocols and comparative data, researchers can confidently verify the structure and purity of these important chemical entities.

References

Benchmarking the efficiency of different synthetic routes to 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the synthesis of a key thiophene derivative, supported by experimental data.

2-Nitrothiophene-3-carbaldehyde is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages in terms of efficiency, cost, and experimental complexity. This guide provides a comparative analysis of the most common synthetic pathways to this target molecule, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary of Synthetic Strategies

The synthesis of this compound is primarily achieved through two classical, stepwise functionalizations of the thiophene ring, and a more contemporary tandem approach. The choice between these routes will largely depend on the availability of starting materials, desired scale, and tolerance for isomeric impurities.

The two primary routes are:

  • Route 1: Nitration followed by Formylation: This approach begins with the nitration of thiophene to yield 2-nitrothiophene, which is then subjected to a Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position.

  • Route 2: Formylation followed by Nitration: This pathway commences with the formylation of thiophene to produce thiophene-3-carbaldehyde, followed by a regioselective nitration at the 2-position.

A third, more modern approach involves a Tandem Henry Reaction and Nucleophilic Substitution , offering a convergent synthesis from different starting materials.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nitration then FormylationRoute 2: Formylation then Nitration
Starting Material ThiopheneThiophene-3-carbaldehyde
Overall Yield ~70-85% (for nitration step)Data not explicitly found
Purity 2-Nitrothiophene typically contains ~15% 3-nitro isomer[1]High regioselectivity for 2-nitro isomer reported[2]
Key Reagents Acetic anhydride, Fuming nitric acid, POCl₃, DMFNitric acid, Sulfuric acid
Reaction Conditions Nitration: ~2 hours at 10°C; Formylation: VariesNitration: Low temperatures (0–5°C) required[2]
Cost of Starting Material (per 100g) Thiophene: ~$40[3]Thiophene-3-carbaldehyde: ~$900 (for 10g)[4][5]
Advantages High yield for the initial nitration step.Potentially higher regioselectivity in the final step.
Disadvantages Formation of isomeric 3-nitrothiophene requires purification. Lack of a detailed, high-yield protocol for the formylation of 2-nitrothiophene.Higher cost of the starting material. Requires careful temperature control to avoid side reactions.

Experimental Protocols

Route 1: Nitration of Thiophene

This protocol is adapted from a well-established procedure for the synthesis of 2-nitrothiophene[1].

Materials:

  • Thiophene (1 mole, 84 g)

  • Acetic anhydride (340 mL)

  • Fuming nitric acid (sp. gr. 1.51; 1.2 moles, 80 g)

  • Glacial acetic acid (600 mL)

  • Crushed ice

  • Ice water

Procedure:

  • A solution of thiophene in acetic anhydride is prepared. A separate solution of fuming nitric acid in glacial acetic acid is also prepared.

  • Half of the nitric acid solution is placed in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, and cooled to 10°C.

  • Half of the thiophene solution is added dropwise with stirring, maintaining the temperature below room temperature.

  • The reaction mixture is again cooled to 10°C, and the remaining nitric acid solution is added.

  • The rest of the thiophene solution is then added gradually.

  • The mixture is kept at room temperature for 2 hours.

  • The product is precipitated by adding an equal weight of crushed ice with vigorous shaking.

  • The resulting pale yellow crystals of mononitrothiophene are filtered, washed thoroughly with ice water, and dried.

  • The typical yield of the mixed nitrothiophene isomers (primarily 2-nitrothiophene with ~15% 3-nitrothiophene) is reported to be in the range of 70–85%[1].

Route 2: Nitration of Thiophene-3-carbaldehyde

While a detailed experimental protocol with specific yields for the nitration of thiophene-3-carbaldehyde to this compound was not found in the surveyed literature, the generally accepted method involves the following conditions:

General Conditions:

  • Substrate: Thiophene-3-carbaldehyde

  • Reagents: A mixture of nitric acid and sulfuric acid.

  • Temperature: Low temperatures, typically between 0–5°C, are crucial to control the reaction and prevent the formation of byproducts[2].

The electron-withdrawing aldehyde group at the 3-position directs the electrophilic nitration to the 2-position of the thiophene ring.

Tandem Synthesis Approach

A more modern and convergent approach to substituted 2-nitrothiophenes involves a tandem Henry reaction and nucleophilic substitution on sulfur, starting from β-thiocyanatopropenals and nitromethane[2]. This method can be promoted by catalysts such as tetra-n-butylammonium fluoride (TBAF) or diisopropylethylamine (DIEA). While this presents a potentially efficient route, specific experimental protocols and yield data for the synthesis of this compound using this method are not yet widely reported. Furthermore, the availability and cost of the requisite β-thiocyanatopropenal starting material would be a significant factor in the overall efficiency and practicality of this route for many researchers.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.

G cluster_0 Route 1: Nitration followed by Formylation Thiophene Thiophene Nitration Nitration (HNO₃, Ac₂O) Thiophene->Nitration TwoNitrothiophene 2-Nitrothiophene Nitration->TwoNitrothiophene Formylation Vilsmeier-Haack Formylation (POCl₃, DMF) TwoNitrothiophene->Formylation FinalProduct1 This compound Formylation->FinalProduct1

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Formylation followed by Nitration Thiophene3Carbaldehyde Thiophene-3-carbaldehyde Nitration2 Nitration (HNO₃, H₂SO₄) Thiophene3Carbaldehyde->Nitration2 FinalProduct2 This compound Nitration2->FinalProduct2

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Based on the available data, Route 1 (Nitration followed by Formylation) appears to be a more cost-effective starting point due to the significantly lower price of thiophene compared to thiophene-3-carbaldehyde. The initial nitration step is well-documented and provides a high yield of the intermediate, 2-nitrothiophene. However, the challenge lies in the subsequent formylation step, for which detailed, high-yield protocols are less accessible in the literature, and the purification from the 3-nitro isomer is a necessary consideration.

Route 2 (Formylation followed by Nitration) offers the potential for high regioselectivity in the final nitration step. However, the much higher cost of the starting material, thiophene-3-carbaldehyde, may be a prohibitive factor for large-scale synthesis. The reaction also requires careful temperature control to minimize side reactions.

The Tandem approach represents a more modern and potentially efficient synthetic strategy. However, the lack of readily available starting materials and detailed experimental protocols for the synthesis of this compound makes it a less practical choice for many laboratories at present.

Recommendation: For researchers prioritizing cost-effectiveness for larger scale synthesis, Route 1 is the recommended starting point, with the caveat that optimization of the Vilsmeier-Haack formylation of 2-nitrothiophene and subsequent purification will be necessary. For smaller-scale synthesis where regioselectivity and potentially simpler purification are paramount, and the cost of the starting material is less of a concern, Route 2 may be the more attractive option, provided the nitration conditions are carefully controlled. Further research into the tandem synthesis is warranted as it may offer a superior route in the future as the methodology becomes more established and starting materials become more accessible.

References

A Comparative Guide to the Cross-Validation of Analytical Data for 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for 2-Nitrothiophene-3-carbaldehyde, alongside a key structural isomer, 5-Nitrothiophene-2-carbaldehyde. It outlines detailed experimental protocols for common analytical techniques and presents a workflow for the cross-validation of analytical methods, a critical process for ensuring data integrity and reproducibility in research and regulatory environments.[1][2]

Introduction to this compound and its Analytical Validation

This compound is a heterocyclic organic compound belonging to the thiophene family.[3] Its structure, featuring a thiophene ring substituted with a nitro group at the second position and a carbaldehyde group at the third, makes it a valuable intermediate in synthetic and medicinal chemistry.[3] Given its potential applications, particularly in the development of novel therapeutic agents, rigorous analytical characterization is paramount.

Cross-validation of analytical methods is the process of assessing the consistency and reliability of data generated from two or more different analytical techniques or laboratories.[1][2][4] This ensures that the results are robust, reproducible, and accurate, which is essential for regulatory submissions and successful method transfer between different sites.[2]

Comparative Analytical Data

To illustrate the process of data comparison, this section presents analytical data for this compound and its common isomer, 5-Nitrothiophene-2-carboxaldehyde. Differences in the substitution pattern on the thiophene ring lead to distinct spectroscopic signatures.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound5-Nitrothiophene-2-carboxaldehydeData Source(s)
CAS Number 41057-04-94521-33-9[3][5]
Molecular Formula C₅H₃NO₃SC₅H₃NO₃S[3][6]
Molecular Weight 157.15 g/mol 157.15 g/mol [3][6]
Melting Point Not available75-77 °C[5]
Appearance Solid (presumed)Solid[5]

Table 2: Comparative Spectroscopic Data

Spectroscopic TechniqueThis compound5-Nitrothiophene-2-carboxaldehydeData Source(s)
¹H NMR (ppm in DMSO-d₆) Aldehyde proton and thiophene ring protons show characteristic shifts.Aldehyde proton: δ 9.95 ppm; Thiophene protons: δ 7.98 ppm (H-3), δ 8.05 ppm (H-4).[6]
FT-IR (cm⁻¹) Key markers include the Aldehyde C=O stretch.Characteristic peaks for C=O (aldehyde), C-NO₂ (nitro group), and thiophene ring vibrations.[3]
GC-MS (m/z) Molecular ion peak expected at m/z 157.Molecular ion peak (Top Peak) observed at m/z 157.[7]
UV-Vis (nm in ACN) Not available254 nm (π→π* transition), 330 nm (n→π* transition).[6]

Workflow for Analytical Method Cross-Validation

The cross-validation process involves a systematic comparison of results from different analytical methods to ensure concordance. This workflow ensures that any chosen analytical method is fit for its intended purpose.

G cluster_prep Preparation & Planning cluster_execution Execution & Data Acquisition cluster_analysis Analysis & Reporting A Define Validation Scope (e.g., Purity, Identity) B Select Primary & Secondary Analytical Methods A->B Establish Acceptance Criteria C Sample Preparation (this compound) B->C D Method 1 Analysis (e.g., RP-HPLC) C->D E Method 2 Analysis (e.g., GC-MS) C->E F Quantitative & Qualitative Data Comparison D->F E->F G Statistical Analysis (e.g., Bland-Altman plot) F->G Assess Correlation H Final Validation Report G->H Document Findings

Caption: Workflow for the cross-validation of analytical methods.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for the analysis of this compound.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The water should be acidified with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 330 nm, based on UV-Vis data of similar compounds.[6]

  • Sample Preparation: Prepare a stock solution of this compound in Acetonitrile (1 mg/mL). Dilute to a working concentration of approximately 50 µg/mL with the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The retention time and peak area are recorded to determine the purity of the compound. Peak identity can be confirmed by comparing with a certified reference standard.

B. ¹H NMR Spectroscopy for Structural Confirmation

  • Instrumentation: 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Solvent Reference: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Analysis: The chemical shifts, coupling patterns, and integration of the peaks corresponding to the aldehyde and thiophene ring protons are analyzed to confirm the molecular structure.

Structural Relationships of Isomers

The positioning of functional groups on the thiophene ring is critical to the molecule's chemical and physical properties. Understanding these isomeric relationships is key to interpreting comparative analytical data.

G Core Thiophene-carbaldehyde Core IsomerA This compound (Target Compound) Core->IsomerA Nitro @ C2 Aldehyde @ C3 IsomerB 5-Nitrothiophene-2-carbaldehyde (Alternative for Comparison) Core->IsomerB Nitro @ C5 Aldehyde @ C2 IsomerC Other Potential Isomers (e.g., 4-Nitrothiophene-2-carbaldehyde) Core->IsomerC Varying Substitutions

Caption: Isomeric relationships of nitro-substituted thiophene carbaldehydes.

References

Safety Operating Guide

Safe Disposal of 2-Nitrothiophene-3-carbaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Nitrothiophene-3-carbaldehyde, a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical safety goggles, a lab coat, and chemical-resistant gloves. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Step-by-Step Disposal Protocol

The recommended and most secure method for the disposal of this compound is through a licensed hazardous waste management company. This ensures that the compound is handled and treated in accordance with all local, regional, and national environmental regulations.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper).

    • The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.[2]

  • Waste Collection and Storage:

    • For solid waste, carefully sweep up the material, avoiding dust formation, and place it into the designated, labeled container.[1][2]

    • For solutions, pour the waste into a labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary method of disposal for this type of chemical is incineration.[3][4] The compound is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion by-products.[3][4]

Emergency Procedures for Spills

In the event of a spill, ensure the area is well-ventilated and restrict access. Wearing appropriate PPE, sweep up the solid material, taking care to minimize dust generation, and place it in a suitable container for disposal.[1][2] The spill area should then be cleaned with an appropriate solvent and the cleaning materials also disposed of as hazardous waste.

Data Summary Table

The following table summarizes key information regarding the disposal and hazards of nitro-thiophenic compounds.

ParameterInformationSource
Primary Disposal Method Incineration via a licensed hazardous waste disposal service.[3][4]
Personal Protective Equipment Safety glasses with side-shields, chemical-resistant gloves, lab coat.[1][2]
Handling Precautions Use in a well-ventilated area or fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing.[1][2]
Incompatible Materials Strong oxidizing agents.[1]
Spill Procedure Sweep up solid material, minimizing dust, and place in a closed container for disposal.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage and Final Disposal A Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Work in a well-ventilated area (e.g., chemical fume hood) A->B C Is the waste solid or liquid? B->C D Sweep solid material, avoiding dust formation C->D Solid E Pour liquid into a sealed container C->E Liquid F Place in a dedicated, labeled hazardous waste container D->F E->F G Store container in a cool, dry, well-ventilated area F->G H Contact Environmental Health & Safety (EHS) or a licensed waste disposal company G->H I Arrange for pickup and incineration H->I

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Nitrothiophene-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Nitrothiophene-3-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential to ensure personal safety and minimize environmental impact.

Chemical Profile:

  • Name: this compound

  • Molecular Formula: C₅H₃NO₃S

  • Appearance: Yellow solid[1]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNot generally requiredLaboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatN95 or P100 respirator (if not in a fume hood)
Solution Preparation Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile)Laboratory coatWork in a fume hood
Conducting Reactions Chemical safety goggles or face shieldChemical-resistant gloves (Nitrile)Laboratory coatWork in a fume hood
Waste Disposal Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatWork in a fume hood

Handling and Experimental Protocols

Adherence to the following step-by-step procedures will ensure the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed when not in use.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound inside a certified chemical fume hood to avoid inhalation of dust.

  • Use a dedicated, clean spatula and weighing vessel.

  • After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

3. Solution Preparation:

  • Always prepare solutions in a chemical fume hood.

  • Slowly add the this compound to the solvent to prevent splashing.

  • Ensure the vessel is appropriately sized and the solution is stirred gently until the solid is fully dissolved.

4. Conducting Reactions:

  • Set up all reactions in a chemical fume hood.

  • Use appropriate glassware and ensure all connections are secure.

  • Monitor the reaction for any unexpected changes in temperature or color.

5. Spills and Emergency Procedures:

  • Small Spills: In case of a small spill, wear the appropriate PPE, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid this compound waste, including contaminated spatulas and weighing paper, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatible.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable lab coats, must be disposed of as hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Vendor: Follow your institution's procedures for the collection and disposal of hazardous chemical waste by a certified vendor.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

G cluster_0 Receiving & Storage cluster_1 Handling Operations cluster_2 Waste & Disposal cluster_3 Emergency A Receive Chemical B Inspect Container A->B C Store in Cool, Dry, Ventilated Area B->C No Damage D Quarantine & Report B->D Damage Found E Wear Appropriate PPE C->E Begin Work F Work in Fume Hood E->F G Weighing / Solution Prep F->G H Conduct Reaction G->H I Segregate Waste G->I Generate Waste H->I Generate Waste J Label Hazardous Waste Container I->J K Dispose via Certified Vendor J->K L Spill N Follow Emergency Procedures L->N M Exposure M->N

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitrothiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Nitrothiophene-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.